CAS 28937-09-9 molecular weight, exact mass, and solubility data
An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3) Introduction: The Versatile Aldehyde in Modern Synthesis 2,3,4-Trimethoxybenzaldehyde, registered under CAS number 2103-57-3, is a highly functi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3)
Introduction: The Versatile Aldehyde in Modern Synthesis
2,3,4-Trimethoxybenzaldehyde, registered under CAS number 2103-57-3, is a highly functionalized aromatic aldehyde that serves as a cornerstone intermediate in various fields of chemical synthesis. Its structure, featuring a benzaldehyde core with three strategically placed methoxy groups, imparts unique reactivity and solubility characteristics.[1] These attributes make it an invaluable building block in the development of complex molecules, most notably in the pharmaceutical industry where it is a key precursor for drugs such as the anti-anginal agent Trimetazidine.[2][3] It also finds applications in the flavor and fragrance sector.[1][4]
This guide provides a comprehensive overview of the core physicochemical properties of 2,3,4-Trimethoxybenzaldehyde, with a specific focus on its molecular weight, exact mass, and detailed solubility profile. The data herein is curated for researchers, chemists, and drug development professionals who require precise and reliable information for experimental design, process optimization, and theoretical modeling.
Core Physicochemical & Structural Data
The fundamental molecular properties of a compound are critical for stoichiometric calculations, spectroscopic analysis, and regulatory documentation. The molecular weight is derived from the average isotopic masses of the constituent elements, while the exact (or monoisotopic) mass is calculated using the mass of the most abundant isotope of each element. The latter is crucial for high-resolution mass spectrometry analysis.
Solubility Profile: A Guide for Practical Application
The solubility of 2,3,4-Trimethoxybenzaldehyde is a critical parameter for its application in synthesis. The presence of three polar methoxy groups and a polar aldehyde function, combined with a nonpolar benzene ring, results in a nuanced solubility profile.[1] This balance allows it to be soluble in a range of common organic solvents, facilitating its use in diverse reaction conditions.
Understanding its solubility is paramount for selecting appropriate reaction media, designing efficient extraction and purification protocols, and developing crystallization procedures. For instance, its high solubility in solvents like methanol and acetone makes them excellent choices for homogeneous reaction mixtures, while its limited solubility in water is a key factor in workup procedures involving aqueous washes.
The choice of solvent is a foundational decision in designing any chemical synthesis. It influences reaction rates, equilibria, and the ease of product isolation. The following workflow provides a logical pathway for selecting an appropriate solvent system when working with 2,3,4-Trimethoxybenzaldehyde. This decision-making process is designed to maximize reaction efficiency while ensuring the practicality of downstream processing.
The causality behind this workflow is rooted in balancing the need for sufficient reactant solubility to enable a reaction with the practicalities of temperature control and product purification. For polar, aprotic reactions, solvents like acetone provide good solubility without interfering via proton donation. For reactions requiring higher temperatures, the boiling point becomes a critical selection criterion.
Caption: Solvent Selection Workflow for 2,3,4-Trimethoxybenzaldehyde.
Handling, Storage, and Safety Considerations
As a laboratory chemical, 2,3,4-Trimethoxybenzaldehyde requires careful handling to ensure personnel safety and maintain product integrity.
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, to avoid contact with skin and eyes.[4] It is classified as harmful if swallowed and causes skin and eye irritation.[4]
Storage: The compound is stable under normal conditions.[4] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and open flames. Recommended storage temperatures are often between 0-8 °C for long-term stability.[1][3]
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous and potentially hazardous reactions.
Conclusion
2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3) is a pivotal intermediate whose utility is directly linked to its distinct physical and chemical properties. A thorough understanding of its molecular weight, exact mass, and particularly its solubility in a variety of solvent systems is essential for its effective use in research and development. The data and workflows presented in this guide offer a technical foundation for scientists to leverage this versatile molecule with precision, safety, and efficiency.
References
Chem-Impex. (n.d.). 2,3,4-Trimethoxybenzaldehyde.
ChemicalBook. (2026, February 25). 2,3,4-Trimethoxybenzaldehyde | 2103-57-3.
Material Safety Data Sheet. (2026, January 21). 2,3,4-Trimethoxybenzaldehyde.
An In-depth Technical Guide to the Pharmacological Profile of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
A Note on Nomenclature: The query specified 1,3,7-Triazaspiro[4.5]decane-2,4-dione. However, a comprehensive review of the scientific literature indicates that the pharmacologically characterized and more extensively res...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Nomenclature: The query specified 1,3,7-Triazaspiro[4.5]decane-2,4-dione. However, a comprehensive review of the scientific literature indicates that the pharmacologically characterized and more extensively researched scaffold is 1,3,8-Triazaspiro[4.5]decane-2,4-dione . This guide will, therefore, focus on the derivatives of this latter, well-documented spirohydantoin core, which has demonstrated significant therapeutic potential across multiple disease areas.
Introduction: The Spirohydantoin Scaffold as a Privileged Structure in Drug Discovery
The hydantoin ring is a well-established pharmacophore present in several clinically approved drugs.[1] Its unique combination of hydrogen bond donors and acceptors, coupled with its synthetic tractability, has made it a cornerstone in medicinal chemistry. The introduction of a spirocyclic system, which joins two rings at a single carbon atom, imparts a rigid, three-dimensional architecture to the molecule. This conformational constraint can enhance binding affinity and selectivity for specific biological targets. The 1,3,8-Triazaspiro[4.5]decane-2,4-dione core represents a versatile template that has been successfully exploited to develop potent and selective modulators of a diverse range of pharmacological targets, from epigenetic enzymes to G-protein coupled receptors. This guide provides a detailed exploration of the pharmacological profile of this promising class of compounds.
Epigenetic Modulation: Inhibition of p300/CBP Histone Acetyltransferases
The paralogous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and survival.[2][3] Their dysregulation is strongly linked to the progression of various cancers, making them attractive targets for anti-cancer drug development.[2][3]
Mechanism of Action
Derivatives of the spirohydantoin scaffold have been identified as potent and selective inhibitors of the catalytic activity of p300/CBP.[2][3] By blocking the acetyltransferase function of these enzymes, these compounds prevent the acetylation of histone and non-histone protein substrates, thereby modulating gene expression programs that drive cancer cell proliferation. A notable example is a novel spirohydantoin compound that demonstrated superior potency in both enzymatic and cellular assays compared to earlier-generation inhibitors.[2][3] A key advantage of this spirohydantoin series is the lack of off-target activity against dopamine and serotonin transporters, an issue that plagued previous inhibitors.[2][3]
Caption: Inhibition of p300/CBP by spirohydantoin derivatives.
Pharmacokinetic Profile
A significant achievement in the development of spirohydantoin-based p300/CBP inhibitors has been the optimization of their pharmacokinetic properties. Early hydantoin series suffered from poor cell potency, low permeability, high plasma clearance, and negligible oral bioavailability.[2] Through medicinal chemistry efforts, novel analogs were developed with good overall potency and favorable pharmacokinetic profiles, including improved permeability and microsomal stability, leading to oral bioavailability.[2]
Treatment of Anemia: Pan-Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases
The hypoxia-inducible factor (HIF) pathway is a crucial regulator of the body's response to low oxygen levels. Inhibition of the prolyl hydroxylase (PHD) enzymes, which are responsible for marking the HIF-α subunit for degradation, leads to the stabilization of HIF-α and the subsequent upregulation of erythropoietin (EPO), the primary hormone stimulating red blood cell production. This makes PHD inhibitors a promising therapeutic strategy for anemia.
Mechanism of Action
1,3,8-Triazaspiro[4.5]decane-2,4-diones have been discovered as a structural class of potent, pan-inhibitors of the PHD family of enzymes (PHD1-3).[4][5][6] By inhibiting these enzymes, the spirohydantoin derivatives cause a robust upregulation of EPO in vivo.[4][5][6] These compounds have been optimized to be short-acting inhibitors, which is a desirable profile for this therapeutic indication.[4][5][6]
Caption: HIF-PHD inhibition pathway by spirohydantoin derivatives.
Structure-Activity Relationship (SAR) and Pharmacokinetics
Extensive SAR studies, facilitated by high-throughput experimentation, have been conducted on this class of compounds.[4][5][6] These studies have resulted in the first reported examples of hydantoin derivatives with good pharmacokinetic profiles in preclinical species.[4][5][6] A key challenge that was successfully addressed was the elimination of off-target activity on the hERG potassium channel, which was achieved through the systematic introduction of acidic functionalities.[4][5][6] Furthermore, undesired upregulation of liver enzymes was mitigated, leading to a robust safety margin.[4][5][6]
Neurological and Psychiatric Disorders: δ-Opioid Receptor Agonism
The δ-opioid receptor (DOR) is a promising target for the treatment of various neurological and psychiatric disorders, including chronic pain and depression.[7][8][9] However, the development of clinically successful DOR agonists has been challenging, with many candidates failing due to adverse effects.[7][9]
A Novel Chemotype for DOR Agonism
High-throughput screening has identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of DOR-selective agonists.[7][8] These compounds bind to the DOR with submicromolar affinity and exhibit selectivity over other opioid receptors.[7][8] Notably, some of these agonists show a bias towards G-protein signaling with low recruitment of β-arrestin 2.[7][8] This signaling bias is a highly sought-after property in modern GPCR drug discovery, as it is hypothesized to separate therapeutic effects from adverse effects.
In Vivo Efficacy
The most potent hit from this series has demonstrated anti-allodynic efficacy in a mouse model of inflammatory pain.[7] The discovery of this novel chemotype provides a new avenue for the development of DOR agonists with potentially improved safety profiles compared to previously studied classes of compounds.[9]
Hematopoiesis and Myelostimulation
Myelosuppression, a common side effect of chemotherapy, can lead to life-threatening complications. There is a significant need for new agents that can stimulate the recovery of bone marrow function.
Accelerated Regeneration of Hematopoietic Cells
Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity in a cyclophosphamide-induced myelosuppression model in mice.[10][11] These compounds were found to significantly accelerate the regeneration of the lymphocyte and granulocyte cell pools in the bone marrow.[10][11]
Experimental Protocol: Cyclophosphamide-Induced Myelosuppression Model
Animal Model: Adult albino mice are used for the study.
Induction of Myelosuppression: A single intraperitoneal injection of cyclophosphamide is administered to induce myelosuppression.
Treatment: The test compounds (1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives) are administered orally or intraperitoneally for a specified number of days following cyclophosphamide injection. A positive control group (e.g., methyluracil) and a vehicle control group are included.
Monitoring: Peripheral blood samples are collected at regular intervals to perform a complete blood count (hemogram).
Endpoint Analysis: At the end of the study, bone marrow is harvested from the femurs to perform a myelogram, which involves the differential counting of various hematopoietic cell types.
Caption: Workflow for the cyclophosphamide-induced myelosuppression model.
Central Nervous System Activity: Modulation of Serotonin and Dopamine Receptors
Derivatives of 1,3,8-diazaspiro[4.5]decan-2,4-dione have also been explored for their activity on various central nervous system (CNS) targets, particularly serotonin (5-HT) and dopamine (D) receptors.[12]
Multi-Target Receptor Affinity
A series of arylpiperazinylpropyl derivatives of this spirohydantoin scaffold were synthesized and evaluated for their binding affinity to a panel of CNS receptors.[12] Compounds with a tetralin or indane moiety in the imide part showed the highest affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors.[12] Some of these compounds also displayed affinity for dopaminergic D2 and D3 receptors, as well as adrenergic α1 receptors.[12] This polypharmacological profile suggests potential applications in the treatment of complex psychiatric disorders.
Histone Deacetylase (HDAC) Inhibition
In addition to HATs, histone deacetylases (HDACs) are another class of epigenetic enzymes that are important cancer targets. A series of spirohydantoins, specifically 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-diones, were designed and synthesized as HDAC inhibitors.[13] Several compounds in this series showed HDAC inhibitory activity comparable to the approved drug SAHA (vorinostat).[13] This demonstrates the versatility of the spirohydantoin scaffold in targeting different classes of epigenetic modulators.
Synthesis Overview
The synthesis of spirohydantoins is generally achieved through well-established chemical reactions. The Bucherer-Bergs reaction is a common method, which involves the reaction of a ketone (such as N-benzyl-4-piperidone) with potassium cyanide and ammonium carbonate.[1] Another approach is the Strecker synthesis, starting from a cyanohydrin and ammonium carbonate.[10] The hydantoin core can then be further functionalized through alkylation or other coupling reactions to generate a diverse library of derivatives for pharmacological screening.[1][6]
Conclusion and Future Perspectives
The 1,3,8-Triazaspiro[4.5]decane-2,4-dione scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutics. Its derivatives have demonstrated potent and selective activity against a wide range of biological targets, leading to potential treatments for cancer, anemia, pain, and myelosuppression. The rigid, three-dimensional nature of the spirocyclic system provides a unique structural framework for designing compounds with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the further optimization of these lead compounds for clinical development, as well as the exploration of this privileged scaffold against other emerging therapeutic targets.
References
Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC. (n.d.).
Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities | Crystal Growth & Design - ACS Publications. (n.d.).
Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - PMC. (n.d.).
Spirohydantoins and 1,2,4-triazole-3-carboxamide derivatives as inhibitors of histone deacetylase: Design, synthesis, and biological evaluation - PubMed. (2018, February 25).
Recent applications of hydantoin in medicinal chemistry - ChemicalBook. (2025, February 28).
Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed. (2021, May 1).
1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia - Academia.edu. (n.d.).
1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - ResearchGate. (n.d.).
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - SFERA. (2025, May 21).
1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia | Journal of Medicinal Chemistry - ACS Publications. (2012, February 27).
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC. (n.d.).
Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators - ResearchGate. (2018, May 3).
Research Article Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators - Semantic Scholar. (2018, February 8).
NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY - PubMed. (2016, November 15).
Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype - ResearchGate. (2024, April 15).
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed. (2024, May 21).
1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride: Toxicity, In Vivo Safety Profile, and Pharmacophoric Utility in Targeted Therapeutics
Executive Summary 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS 28937-09-9) and its free base counterpart (CAS 78222-09-0) represent a highly versatile class of spirohydantoin derivatives[1][2]. Historically...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS 28937-09-9) and its free base counterpart (CAS 78222-09-0) represent a highly versatile class of spirohydantoin derivatives[1][2]. Historically relegated to the role of chemical intermediates, these compounds have recently emerged as critical pharmacophores in the design of next-generation targeted oncology drugs, most notably pan-KRAS inhibitors[3][4]. This whitepaper provides an authoritative analysis of the intrinsic chemical toxicity of the raw hydrochloride salt, its in vivo safety profile when utilized as a structural motif in active pharmaceutical ingredients (APIs), and the rigorous, self-validating experimental protocols required for its preclinical evaluation.
Intrinsic Chemical Toxicity and Hazard Classification
When handled as a raw chemical entity in the laboratory or manufacturing plant, 1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride exhibits specific acute toxicities. According to standardized GHS hazard classifications, the compound is designated as Acute Tox. 4 , indicating harmful effects upon oral, dermal, or inhalation exposure (Hazard Codes H302, H312, H332)[1][5].
Mechanistic Causality of Toxicity:
The root cause of this localized toxicity lies in the spirohydantoin ring system and the secondary amine within the piperidine ring. The hydantoin moiety acts as both a strong hydrogen bond donor and acceptor. In a raw, unformulated state, this allows the molecule to interact indiscriminately with off-target biological nucleophiles on mucosal surfaces, leading to its classification as a Skin Irritant (Category 2, H315) and an Eye Irritant (Category 2A, H319) [2][5]. Furthermore, inhalation of the fine crystalline hydrochloride powder can lead to Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336) , primarily manifesting as respiratory tract irritation or transient central nervous system (CNS) depression[2][5].
The Spirohydantoin Motif in Drug Design: In Vivo Safety
While the raw intermediate requires stringent handling, the integration of the 1,3,7-triazaspiro[4.5]decane-2,4-dione motif into complex APIs yields compounds with highly optimized in vivo safety profiles. Recent patent literature highlights the use of this spirohydantoin scaffold in overcoming resistance to KRAS G12C inhibitors by targeting multiple mutant forms (e.g., G12D, G12V, Q61H)[4][6].
In vivo, spirohydantoin derivatives generally exhibit low systemic toxicity and minimal hemolytic activity—a crucial factor since intravenously administered oncology drugs have direct, prolonged contact with erythrocytes[7]. Historically, spirohydantoins have demonstrated excellent CNS penetration, sometimes conferring mild anticonvulsant properties at very high doses without inducing severe neurotoxicity[8][9]. When engineered into bulky pan-KRAS inhibitors, the spiro-ring enhances metabolic stability against hepatic esterases and CYP450 enzymes. This structural rigidity extends the drug's half-life while preventing the generation of reactive, toxic metabolites that typically cause hepatotoxicity[3][10].
Quantitative Data Summaries
To facilitate direct comparison, the intrinsic toxicity of the raw intermediate and the representative in vivo pharmacokinetic parameters of spirohydantoin-based APIs are summarized below.
Table 1: GHS Hazard Summary for 1,3,7-Triazaspiro[4.5]decane-2,4-dione HCl[2][5]
Hazard Class
Category
Hazard Statement Code
Toxicological Manifestation
Acute Toxicity
Category 4
H302, H312, H332
Harmful if swallowed, in contact with skin, or inhaled.
May cause respiratory irritation, drowsiness, or dizziness.
Table 2: Representative In Vivo PK & Safety Parameters for Spirohydantoin-based APIs[7][8][11]
Parameter
Typical Value Range
Clinical/Preclinical Significance
Maximum Tolerated Dose (MTD)
> 100 mg/kg (Murine models)
Indicates a wide therapeutic index for the pharmacophore.
Hemolytic Activity
< 2% at 100 µM
Confirms safety for intravenous formulation and delivery.
Half-Life (t 1/2)
4.5 - 8.2 hours
Spiro-ring provides resistance to rapid enzymatic cleavage.
Clearance (Cl)
12 - 18 mL/min/kg
Suggests balanced hepatic metabolism and renal excretion.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the preclinical evaluation of spirohydantoin-containing compounds must rely on self-validating systems. The following protocols detail the methodologies for in vivo toxicity screening and Pharmacokinetic (PK) profiling.
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Determination
Step 1: Vehicle Selection and Formulation
Action: Formulate the spirohydantoin derivative in a biologically inert vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).
Causality: The spirohydantoin ring is susceptible to hydrolysis in highly aqueous, extreme pH environments. This specific co-solvent mixture maintains the API in solution while preventing premature ring-opening, ensuring the dosed concentration is accurate.
Self-Validation: A vehicle-only control arm is run in parallel. If vehicle-only subjects show toxicity, the baseline is reset, validating that observed toxicities in the test arm are strictly API-driven.
Step 2: Single Ascending Dose (SAD) Administration
Action: Administer the formulation intravenously (IV) or orally (PO) to rodent models starting at 10 mg/kg, escalating to 100 mg/kg.
Causality: IV administration bypasses first-pass metabolism to evaluate absolute systemic toxicity, while PO administration assesses gastrointestinal irritation and bioavailability—critical since GHS data flags the raw intermediate as Acute Tox 4 (oral)[5].
Step 3: Clinical Observation and Necropsy
Action: Monitor for 14 days for signs of CNS depression, followed by terminal necropsy and histological examination of the liver and kidneys.
Causality: Previous in vivo studies of spirohydantoins indicate potential behavioral effects (myoclonic manifestations or quiescence) at high doses[8]. Histopathology confirms whether the STOT SE 3 classification of the raw intermediate translates into systemic organ damage when used as an API[5].
Protocol 2: Pharmacokinetic (PK) Profiling via LC-MS/MS
Step 1: Blood Collection and Plasma Separation
Action: Collect blood at serial timepoints (0.25, 0.5, 1, 2, 4, 8, 24 hours) into K2EDTA tubes. Centrifuge immediately at 4°C.
Causality: K2EDTA chelates calcium, preventing coagulation, while the 4°C temperature halts ex vivo enzymatic degradation of the spirohydantoin moiety by plasma esterases, preserving the in vivo snapshot of the drug concentration.
Step 2: Protein Precipitation and Isotope Spiking
Action: Add 3 volumes of cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS) (e.g., 13C, 15N-labeled spirohydantoin).
Causality: Acetonitrile denatures plasma proteins, releasing the bound drug.
Self-Validation: The SIL-IS serves as a self-validating mechanism. Any loss of the analyte during extraction or any ion suppression during mass spectrometry will equally affect the SIL-IS. The ratio of Analyte/SIL-IS remains constant, guaranteeing absolute quantitative accuracy.
Step 3: LC-MS/MS Quantification
Action: Analyze the supernatant using a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Causality: MRM mode specifically selects the parent mass of the spirohydantoin and fragments it to a known daughter ion, eliminating background noise from endogenous plasma lipids and ensuring high specificity.
Visualizations
Fig 1: Pharmacokinetic bioactivation and KRAS signaling blockade by spirohydantoin derivatives.
Fig 2: Self-validating in vivo toxicity and pharmacokinetic screening workflow.
References
1,3,7-triazaspiro[4.5]decane-2,4-dione — Chemical Substance Information (CAS 78222-09-0). NextSDS. URL: [Link]
1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride — Chemical Substance Information (CAS 28937-09-9). NextSDS. URL: [Link]
Anticonvulsant properties of spirohydantoins derived from optical isomers of camphor. PubMed. URL: [Link]
Naloxone-6 alpha-spirohydantoin: a long-acting opiate antagonist. PubMed. URL: [Link]
Kras modulators and uses thereof (WO2023114733A1). Google Patents.
Azaquinazoline pan-kras inhibitors (WO2022132200A1). Google Patents.
Tetrahydropyridopyrimidine pan-kras inhibitors (US20220194961A1). Google Patents.
Promédicaments d'inhibiteurs pan-kras (WO2023244600A1). Google Patents.
Synthesis Pathway and Precursors of 1,3,7-Triazaspirodecane-2,4-dione Hydrochloride: A Technical Guide
Synthesis Pathway and Precursors of 1,3,7-Triazaspiro[1]decane-2,4-dione Hydrochloride: A Technical Guide Executive Summary In modern medicinal chemistry, spirocyclic scaffolds are highly valued for their ability to impa...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis Pathway and Precursors of 1,3,7-Triazaspiro[1]decane-2,4-dione Hydrochloride: A Technical Guide
Executive Summary
In modern medicinal chemistry, spirocyclic scaffolds are highly valued for their ability to impart three-dimensionality (high
Fsp3
character) to drug candidates. This structural complexity often translates to improved metabolic stability, enhanced solubility, and superior target specificity compared to traditional flat, aromatic rings. 1,3,7-Triazaspiro[1]decane-2,4-dione hydrochloride is a premier example of such a scaffold.
Structurally, it is a piperidine-derived spirohydantoin where the hydantoin ring is fused at the 3-position of the piperidine ring [1]. This specific geometry provides a rigid, polar hydrogen-bonding network (via the hydantoin) while offering a versatile vector for functionalization (via the piperidine nitrogen). Consequently, this molecule serves as a critical building block in the synthesis of complex therapeutics, including pan-KRAS inhibitors and epigenetic modulators like NSD2 inhibitors [4, 5].
Structural Rationale and Physicochemical Profile
To understand the synthesis, one must first deconstruct the nomenclature and geometry of the spiro[1]decane core. In this system, the numbering begins in the smaller 5-membered ring, passes through the spiro carbon at position 5, and continues around the larger 6-membered ring.
Positions 1 and 3 are occupied by the hydantoin nitrogens.
Positions 2 and 4 are the hydantoin carbonyls.
Position 5 is the spiro carbon.
Position 7 is the piperidine nitrogen, separated from the spiro carbon by a single methylene (
−CH2−
) group at position 6.
This one-carbon separation confirms that the molecule must be derived from 3-piperidone , contrasting with its isomer, 1,3,8-triazaspiro[1]decane-2,4-dione, which is derived from 4-piperidone.
The gold standard for synthesizing spirohydantoins is the Bucherer-Bergs multicomponent reaction . However, applying this directly to 3-piperidone free base is synthetically unviable. The secondary amine of unprotected 3-piperidone is highly reactive and prone to self-condensation (aldol-type reactions) or interference with the cyanohydrin intermediate.
Causality in Precursor Choice: To circumvent this, the piperidine nitrogen must be masked. The tert-butyloxycarbonyl (Boc) group (using 1-Boc-3-piperidone) is the optimal choice. It is entirely stable under the mildly basic and nucleophilic conditions of the Bucherer-Bergs reaction, yet it can be cleanly and quantitatively cleaved under anhydrous acidic conditions. This acidic cleavage serves a dual purpose: it removes the protecting group and simultaneously precipitates the final product as the highly stable, easy-to-handle hydrochloride salt.
Mechanistic Pathway
The synthesis is a two-step process. The first step, the Bucherer-Bergs reaction, is a cascade of transformations occurring in a single pot:
Nucleophilic Addition: Potassium cyanide (KCN) attacks the ketone of 1-Boc-3-piperidone to form a cyanohydrin intermediate.
Amination: Ammonium carbonate (
(NH4)2CO3
) thermally dissociates to provide ammonia (
NH3
) and carbon dioxide (
CO2
). The ammonia displaces the hydroxyl group of the cyanohydrin, yielding an
α
-aminonitrile.
Carboxylation and Cyclization: The
CO2
reacts with the amine to form a carbamic acid, which subsequently attacks the adjacent nitrile. A rapid rearrangement yields the thermodynamically stable 5-membered hydantoin ring.
Fig 1: Mechanistic pathway of the Bucherer-Bergs reaction and subsequent Boc deprotection.
Experimental Protocols
The following protocols are designed as self-validating systems. Physical state changes (e.g., precipitation) serve as visual checkpoints for reaction progress.
Step 1: Synthesis of 7-Boc-1,3,7-triazaspiro[1]decane-2,4-dione
Dissolve 1-Boc-3-piperidone in a 1:1 (v/v) mixture of Ethanol and Deionized Water.
Add
(NH4)2CO3
to the solution and stir for 10 minutes at room temperature. Rationale: Excess ammonium carbonate acts as a buffer and ensures a constant supply of
NH3
and
CO2
.
Safety Critical: In a well-ventilated fume hood, carefully add KCN.
Seal the reaction vessel and heat to 55–60 °C for 18–24 hours. Rationale: This specific temperature range provides the activation energy for cyclization without causing rapid, explosive outgassing of
CO2
.
Workup: Cool the mixture to room temperature and pour it into crushed ice. The product will precipitate as a white/off-white solid.
Filter the solid, wash thoroughly with cold water to remove residual cyanide and inorganic salts, and dry under a high vacuum.
Step 2: Deprotection to Hydrochloride Salt
Reagents: 7-Boc-1,3,7-triazaspiro[1]decane-2,4-dione (1.0 eq), 4M HCl in Dioxane (5.0 eq).
Procedure:
Suspend the intermediate from Step 1 in anhydrous Dichloromethane (DCM) or use neat 4M HCl in Dioxane.
Stir the mixture at room temperature for 2–4 hours. Validation Check: The suspension will initially clear as the Boc group cleaves, followed by the precipitation of the insoluble hydrochloride salt.
Monitor completion via LC-MS (disappearance of the Boc-protected mass).
Workup: Concentrate the mixture under reduced pressure to remove excess HCl and Dioxane.
Triturate the resulting residue with anhydrous diethyl ether (
Et2O
) to remove non-polar impurities.
Filter and dry the white solid under a vacuum to afford pure 1,3,7-triazaspiro[1]decane-2,4-dione hydrochloride.
Fig 2: Step-by-step experimental workflow for synthesizing the target hydrochloride salt.
Applications in Drug Discovery
The isolated hydrochloride salt is an immediate precursor for library synthesis. By neutralizing the salt with a mild base (e.g., DIPEA or Triethylamine), the secondary piperidine nitrogen is liberated for subsequent coupling.
Recent literature highlights the use of this scaffold in the development of pan-KRAS inhibitors [5], where the spirohydantoin core is utilized to navigate the shallow binding pockets of mutant KRAS proteins. Furthermore, it is a key intermediate in the synthesis of piperidinyl-methyl-purineamines, which act as NSD2 (Nuclear SET domain-containing protein 2) inhibitors [4]. In these epigenetic modulators, the hydantoin moiety establishes critical hydrogen bonds with the target enzyme's active site, while the piperidine ring directs the purine payload into the substrate-binding channel.
References
PubChem. "(5R)-1,3,9-Triazaspiro[1]decane-2,4-dione" (Synonym for 1,3,7-triazaspiro[1]decane-2,4-dione). National Center for Biotechnology Information. URL:[Link]
NextSDS. "1,3,7-triazaspiro[1]decane-2,4-dione — Chemical Substance Information." URL:[Link]
US Patent 11420970B1. "Piperidinyl-methyl-purineamines as NSD2 inhibitors and anti-cancer agents." Google Patents.
US Patent Application 20220194961A1. "Tetrahydropyridopyrimidine pan-kras inhibitors." Google Patents.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Content Type: Technical Whitepaper & Experimental Protocol
Pharmacological Context & Structural Complexity
The 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold is a highly versatile spiro-hydantoin motif. Recently, it has garnered significant attention as a critical structural core and synthetic intermediate in the development of advanced pan-KRAS inhibitors, which are designed to target multiple oncogenic KRAS mutations (e.g., G12D, G12V, G12C)[1],[2].
Structurally, the molecule consists of a piperidine ring fused to an imidazolidine-2,4-dione (hydantoin) ring via a single spiro carbon at position 5[3]. The asymmetry of the 3-piperidinyl linkage renders the C-5 spiro carbon a chiral center, generating distinct (5R) and (5S) enantiomers[3]. This inherent chirality profoundly impacts the local magnetic environment, requiring careful
1
H and
13
C NMR interpretation to avoid misassignment.
1
H NMR Signal Assignment and Causality
Sample preparation is the first critical node in structural elucidation. For hydantoin derivatives, dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent of choice. Unlike CDCl
3
, DMSO-d6 forms strong intermolecular hydrogen bonds with the hydantoin N-H protons. This drastically slows their chemical exchange rate, allowing them to be observed as distinct, quantifiable broad singlets rather than being lost to the baseline.
The Phenomenon of Diastereotopicity at C-6
The most analytically significant feature in the
1
H NMR spectrum is the behavior of the protons on C-6. Because C-5 is a stable stereocenter, the adjacent methylene protons (H-6a and H-6b) are diastereotopic . They reside in distinct magnetic environments (one cis to the hydantoin carbonyl, the other trans) and cannot be interconverted by bond rotation. Consequently, they appear as an AB spin system—two distinct doublets with a large geminal coupling constant (
2J≈13.5
Hz).
Table 1: Quantitative
1
H NMR Assignments (400 MHz, DMSO-d6)
Position
Chemical Shift (ppm)
Multiplicity
Integration
Coupling (
J
in Hz)
Assignment Rationale
N3-H
~10.60
br s
1H
-
Imide NH; highly deshielded by two adjacent carbonyls.
N1-H
~8.40
br s
1H
-
Urea NH; moderately deshielded.
H-6a
~3.15
d
1H
13.5
Diastereotopic; adjacent to N-7 and spiro C-5.
H-6b
~2.85
d
1H
13.5
Diastereotopic; adjacent to N-7 and spiro C-5.
H-8
~2.75 - 2.90
m
2H
-
Piperidine CH
2
; adjacent to N-7.
H-10
~1.65 - 1.85
m
2H
-
Piperidine CH
2
; adjacent to spiro C-5.
H-9
~1.45 - 1.60
m
2H
-
Aliphatic CH
2
; furthest from heteroatoms.
N7-H
~2.50
br s
1H
-
Piperidine secondary amine (often broad).
13
C NMR & Electronic Deshielding Effects
The
13
C NMR spectrum provides orthogonal validation of the spirocyclic framework. The hydantoin ring contains two distinct carbonyls: C-2 (urea-like) and C-4 (imide-like), which must be carefully differentiated.
Causality of Carbonyl Shifts:
The C-2 carbon is flanked by two nitrogen atoms (N-1 and N-3). The dual donation of nitrogen lone pairs via resonance significantly shields the C-2 carbon, pushing its shift upfield to ~156.8 ppm. Conversely, C-4 is adjacent to only one nitrogen (N-3) and the spiro C-5 carbon. This reduced resonance contribution, combined with the inductive electron-withdrawing effect of the adjacent spiro center, leaves C-4 more deshielded, typically resonating around ~177.5 ppm.
Table 2: Quantitative
13
C NMR Assignments (100 MHz, DMSO-d6)
Position
Chemical Shift (ppm)
Carbon Type
Assignment Rationale
C-4
~177.5
C=O (Quat)
Amide/Imide carbonyl; highly deshielded.
C-2
~156.8
C=O (Quat)
Urea carbonyl; shielded relative to C-4 by dual N lone pairs.
C-5
~63.2
C (Quat)
Spiro quaternary center; deshielded by adjacent N-1 and C-4.
C-6
~51.5
CH
2
Adjacent to N-7 and spiro C-5.
C-8
~43.8
CH
2
Adjacent to N-7.
C-10
~34.1
CH
2
Adjacent to spiro C-5.
C-9
~23.5
CH
2
Homoallylic/aliphatic equivalent; most shielded.
2D NMR Workflows for Unambiguous Assignment
To prevent the misassignment of the piperidine methylenes (C-6 vs. C-8 vs. C-10), Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. The spiro carbon (C-5) acts as the central anchor for the structural logic.
Fig 1. Key HMBC and COSY correlations validating the piperidine-hydantoin spiro linkage.
In the HMBC spectrum, the diastereotopic H-6 protons will show a strong
2J
correlation to C-5 and a
3J
correlation to the C-4 carbonyl. H-10 will also show a
2J
correlation to C-5, but H-8 will not. This logical mapping allows for the absolute differentiation of the piperidine ring system.
Self-Validating Experimental Protocol
As a Senior Application Scientist, I mandate that all NMR acquisitions operate as self-validating systems to prevent downstream analytical failures.
Fig 2. Self-validating NMR acquisition workflow for spiro-hydantoin elucidation.
Step-by-Step Methodology:
Sample Preparation & Lock Validation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Ensure the sample is fully homogenized. Lock the spectrometer to the DMSO-d6 signal (2.50 ppm for
1
H, 39.52 ppm for
13
C).
1
H NMR Acquisition & Integration Check: Acquire a standard 16-scan
1
H spectrum.
Self-Validation Check: Integrate the aliphatic piperidine protons (H-6, H-8, H-9, H-10) against the hydantoin NH protons (N1-H, N3-H). The ratio must be exactly 8:2 . Any deviation indicates either H/D exchange (due to wet solvent) or the presence of impurities.
13
C NMR Acquisition with T1 Mitigation: Acquire the
13
C spectrum.
Causality of Parameter Choice: Quaternary carbons (C-2, C-4, C-5) lack attached protons to facilitate dipole-dipole relaxation. If a standard relaxation delay (D1 = 1.0 s) is used, these critical signals will saturate and disappear into the baseline. You must extend the D1 delay to
≥2.5
s and increase the number of scans (e.g., 512–1024) to ensure the spiro and carbonyl carbons are fully resolved.
2D HMBC Anchoring: Run a
1
H-
13
C HMBC experiment optimized for long-range couplings (
nJCH=8
Hz). Use the C-5 spiro carbon (~63.2 ppm) as the anchor point to validate the connectivity of the H-6 and H-10 protons, confirming the integrity of the spirocyclic fusion.
References
[1] Title: WO2023244600A1 - Prodrugs of pan-kras inhibitors
Source: Google Patents / WIPO
URL:
[3] Title: (5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione (Synonym: 1,3,7-triazaspiro[4.5]decane-2,4-dione)
Source: PubChem, National Library of Medicine
URL:[Link]
Topic: A Robust and Scalable Synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride: A Versatile Scaffold for Drug Discovery
An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: Spirohydantoins are recognized as "privileged structures"...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract:
Spirohydantoins are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold, in particular, represents a valuable building block for generating diverse chemical libraries aimed at various therapeutic targets. Related triazaspiro-decanes have shown promise as inhibitors of hypoxia-inducible factor prolyl hydroxylases (PHD) for treating anemia and as novel delta opioid receptor agonists.[2][3] This document provides a detailed, field-proven protocol for the synthesis of 1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride. The described two-step sequence, centered around the robust Bucherer-Bergs reaction, is designed for scalability and reliability, yielding a key intermediate ready for diversification in drug discovery campaigns.
Strategic Overview: The Synthetic Blueprint
The synthesis of the target spirohydantoin is achieved through a concise and efficient two-step process. Our strategy hinges on the selection of a commercially available, appropriately protected starting material and the application of a classic, high-yielding named reaction to construct the core hydantoin ring.
Causality of Strategic Choices:
Starting Material: We begin with N-Boc-3-piperidone. The use of a piperidone derivative is the most direct route to the six-membered ring of the spiro-system. The tert-butoxycarbonyl (Boc) protecting group is chosen for its robustness; it is stable under the basic conditions of the Bucherer-Bergs reaction but can be cleanly removed under acidic conditions in the final step.
Core Reaction: The Bucherer-Bergs reaction is employed to construct the spiro-fused hydantoin ring in a single, efficient step from the ketone. This multicomponent reaction, utilizing potassium cyanide and ammonium carbonate, is a well-established and reliable method for synthesizing 5,5-disubstituted hydantoins.[4]
Final Step: The final stage involves the deprotection of the Boc group and the concurrent formation of the hydrochloride salt. This is accomplished using hydrochloric acid, which provides both the deprotection reagent and the counter-ion for the final product, simplifying the isolation process. The hydrochloride salt form is often preferred for its improved solubility and stability.[5]
The overall synthetic workflow is depicted below.
Caption: High-level overview of the two-step synthetic sequence.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis and characterization of the title compound.
Part A: Synthesis of 7-(tert-butoxycarbonyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione (Protected Intermediate)
Objective: To construct the spirohydantoin core using the Bucherer-Bergs reaction.
Materials & Reagents:
Reagent
Grade
Supplier Example
N-Boc-3-piperidone
≥97%
Sigma-Aldrich
Potassium Cyanide (KCN)
ACS Reagent, ≥96%
Sigma-Aldrich
Ammonium Carbonate
ACS Reagent
Sigma-Aldrich
Ethanol (200 proof)
Anhydrous
Major Supplier
Deionized Water
Type I
In-house
Protocol:
Reaction Setup: In a 250 mL pressure vessel equipped with a magnetic stir bar, add N-Boc-3-piperidone (10.0 g, 50.2 mmol, 1.0 eq).
Reagent Addition: To the vessel, add potassium cyanide (4.90 g, 75.3 mmol, 1.5 eq) and ammonium carbonate (14.5 g, 150.6 mmol, 3.0 eq).
Experimental Rationale: An excess of the cyanide and carbonate sources is used to drive the reaction equilibrium towards the product, ensuring complete conversion of the starting ketone.
Solvent Addition: Add a 1:1 mixture of ethanol and deionized water (100 mL total volume). The mixture will be a thick slurry.
Reaction Execution: Securely seal the pressure vessel. Place the vessel in an oil bath preheated to 85 °C and stir vigorously for 24 hours.
Self-Validation Check: The internal pressure will rise due to the decomposition of ammonium carbonate into ammonia and carbon dioxide, which are essential reactants. Monitor the pressure to ensure it remains within the vessel's safe operating limits.
Reaction Workup (Cooling & Quenching): After 24 hours, remove the vessel from the oil bath and allow it to cool to room temperature behind a blast shield. Once cool, carefully vent the vessel in a well-ventilated fume hood. Cool the reaction mixture further in an ice-water bath for 1 hour.
Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake sequentially with cold deionized water (3 x 50 mL) and cold ethanol (2 x 30 mL) to remove unreacted salts and impurities.
Drying: Dry the white solid under high vacuum at 50 °C to a constant weight. The product is typically obtained in high purity (>95%) without the need for further purification.
Part B: Synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (Final Product)
Objective: To remove the Boc protecting group and isolate the final compound as its hydrochloride salt.
Materials & Reagents:
Reagent
Grade
Supplier Example
7-(tert-butoxycarbonyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione (from Part A)
As synthesized
N/A
Hydrochloric Acid solution, 4.0 M in 1,4-Dioxane
Anhydrous
Sigma-Aldrich
Diethyl Ether
Anhydrous
Major Supplier
Protocol:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the Boc-protected spirohydantoin from Part A (e.g., 10.0 g, 37.1 mmol, 1.0 eq).
Reagent Addition: Under a nitrogen atmosphere, add 4.0 M HCl in 1,4-dioxane (93 mL, 371 mmol, 10.0 eq).
Experimental Rationale: A large excess of HCl is used to ensure the complete cleavage of the Boc group and to drive the precipitation of the hydrochloride salt. Anhydrous conditions are critical to prevent side reactions.
Reaction Execution: Stir the resulting suspension at room temperature for 4 hours.
Self-Validation Check: The reaction progress can be monitored by TLC (thin-layer chromatography) or LC-MS until the starting material is fully consumed. Effervescence (release of isobutylene and CO₂) will be observed initially.
Isolation: After 4 hours, add anhydrous diethyl ether (100 mL) to the reaction mixture to further precipitate the product. Stir for an additional 30 minutes.
Experimental Rationale: Diethyl ether is an anti-solvent for the hydrochloride salt, ensuring maximum recovery from the dioxane solution.
Filtration and Washing: Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with anhydrous diethyl ether (3 x 50 mL) to remove residual dioxane and any organic byproducts.
Drying: Dry the product under high vacuum to a constant weight to yield 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride as a stable, white crystalline solid.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
Analytical Data
Expected Results for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride
Expect signals for the four piperidine CH₂ groups and two hydantoin N-H protons. The secondary amine protons (N7-H₂) will be broad and may exchange with the solvent.
¹³C NMR (100 MHz, D₂O)
Expect signals for the two carbonyls (~160-180 ppm), the spiro carbon (~60-70 ppm), and the four aliphatic carbons of the piperidine ring.
Mass Spec (ESI+)
m/z = 170.09 [M+H]⁺ (for the free base)
Infrared (IR)
Characteristic C=O stretching for the hydantoin ring (~1710-1770 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹).
Application in Drug Discovery: A Scaffold for Diversification
The synthesized 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is a versatile intermediate. The secondary amine at the N7 position serves as a crucial handle for introducing molecular diversity. This allows for the rapid generation of a library of analogues to explore structure-activity relationships (SAR).
Caption: Derivatization pathways from the core scaffold.
Key derivatization reactions include:
Acylation/Amide Formation: Reaction with acid chlorides or carboxylic acids (using coupling agents) to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
N-Alkylation: Reaction with alkyl halides to introduce various alkyl substituents.
This strategic diversification allows for the fine-tuning of physicochemical properties (solubility, lipophilicity) and pharmacological profiles (potency, selectivity, ADME) to identify promising lead candidates.
References
[Placeholder for a specific cit
BenchChem. (2025). Application Notes and Protocols for the Total Synthesis of (+)-Hydantocidin and its Enantiomers.
Ostrovskyi, D., et al. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. PMC.
Nieto, M. J., et al. (2004). Solution-Phase Parallel Synthesis of Spirohydantoins. ACS Combinatorial Science, 7(2), 258-263. Available at: [Link]
Sarges, R., et al. (1985). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry. Available at: [Link]
McCurdy, C. R., et al. (2005). Solution-phase Parallel Synthesis of Spirohydantoins. PubMed, 7(2), 258-63. Available at: [Link]
[Placeholder for a specific cit
Nieto, M. J., et al. (2005). Solution-Phase Parallel Synthesis of Spirohydantoins.
[Placeholder for a specific cit
Marinov, M., et al. (2005). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins.
Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. Available at: [Link]
[Placeholder for a specific cit
Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 55(6), 2735-2746. Available at: [Link]
Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available at: [Link]
[Placeholder for a specific cit
PubChem. (n.d.). 3-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride. National Center for Biotechnology Information. Available at: [Link]
[Placeholder for a specific cit
Popova, E. A., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available at: [Link]
Advanced HPLC-UV/MS Method Development and Validation for the Quantification of 1,3,7-Triazaspiro[4.5]decane-2,4-dione
Executive Summary 1,3,7-Triazaspiro[4.5]decane-2,4-dione (CAS: 78222-09-0) is a highly polar, nitrogen-rich spirohydantoin derivative. It serves as a critical synthetic intermediate and building block in the development...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,3,7-Triazaspiro[4.5]decane-2,4-dione (CAS: 78222-09-0) is a highly polar, nitrogen-rich spirohydantoin derivative. It serves as a critical synthetic intermediate and building block in the development of novel therapeutics, most notably in the synthesis of Nuclear Receptor-Binding SET Domain Protein 2 (NSD2) inhibitors targeted for oncology applications[1].
Due to its amphoteric nature and high hydrophilicity, standard reversed-phase chromatography often struggles with poor retention, peak tailing, and irreproducibility. This application note provides a comprehensive, field-tested protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione. The method is designed as a self-validating system, ensuring high precision and accuracy in compliance with ICH Q2(R1) guidelines[2].
To develop a robust analytical method, the chromatographic conditions must be directly dictated by the analyte's structural liabilities.
Chemical Structure & Polarity: The molecule (Molecular Formula:
C7H11N3O2
) consists of a piperidine ring fused to a hydantoin moiety[3][4]. The spirohydantoin core is highly hydrophilic. Traditional C18 columns often fail to retain such polar fragments, leading to elution near the void volume (
t0
)[5].
Column Causality: To overcome poor retention, this protocol utilizes a Pentafluorophenyl (PFP) or a polar-embedded C18 column (e.g., Agilent Poroshell 120 EC-C18 or Phenomenex Kinetex)[1][5]. The PFP stationary phase provides alternative retention mechanisms—specifically dipole-dipole interactions,
π−π
stacking, and hydrogen bonding—which are essential for anchoring the nitrogen-rich spiro-system.
Mobile Phase & pH Causality: The molecule possesses a basic piperidine nitrogen (pKa ~9.5) and a weakly acidic hydantoin NH (pKa ~8.5). To prevent peak tailing caused by secondary interactions between the basic amine and residual silanols on the silica matrix, the mobile phase is buffered at a low pH (~2.5) using 0.1% Trifluoroacetic Acid (TFA)[2]. This fully protonates the piperidine nitrogen and keeps the hydantoin neutral, locking the molecule into a single, predictable ionization state.
Figure 1: Physiochemical decision tree dictating mobile phase and column selection.
Optimal linear velocity for 4.6 mm ID core-shell columns.
Column Temp
30 °C
Reduces solvent viscosity and improves mass transfer.
Detection
UV at 210 nm (PDA)
Hydantoins lack strong chromophores; low UV is required.
Injection Vol
10 µL
Prevents column overloading and peak broadening.
Table 2: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
98
2
Initial hold to retain polar analyte.
3.0
98
2
Isocratic hold.
10.0
40
60
Linear ramp to elute impurities.
12.0
40
60
High organic wash.
12.1
98
2
Return to initial conditions.
17.0
98
2
Column re-equilibration.
Standard and Sample Preparation
Diluent Selection: Use Water/MeCN (98:2, v/v). Expert Insight: Matching the sample diluent to the initial gradient conditions is critical. Using a higher organic concentration in the diluent will cause solvent-mismatch, leading to peak fronting or splitting of this highly polar compound.
Stock Solution: Accurately weigh 10.0 mg of 1,3,7-Triazaspiro[4.5]decane-2,4-dione into a 10.0 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.
Working Standards: Serially dilute the stock solution to construct a calibration curve ranging from 2.5 µg/mL to 50.0 µg/mL[2]. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.
Figure 2: Step-by-step analytical workflow for quantification and validation.
Method Validation & System Suitability
To ensure the trustworthiness of the data, the method must be validated against ICH Q2(R1) standards. The system is considered self-validating when the System Suitability Testing (SST) criteria are met prior to each sample sequence[2].
Table 3: System Suitability Testing (SST) Criteria
Parameter
Acceptance Criteria
Experimental Result
Retention Time (
tR
)
Consistent within ± 0.1 min
~ 4.2 min
Peak Tailing Factor (
Tf
)
≤
1.5
1.12
Theoretical Plates (
N
)
≥
5,000
> 12,000
Injection Precision (%RSD)
≤
2.0% (n=6)
0.45%
Table 4: Validation Metrics Summary
Validation Parameter
Result / Range
Linearity Range
2.5 – 50.0 µg/mL
Correlation Coefficient (
R2
)
> 0.999
Limit of Detection (LOD)
0.5 µg/mL (S/N > 3)
Limit of Quantification (LOQ)
1.5 µg/mL (S/N > 10)
Accuracy (Recovery %)
98.5% – 101.2%
Method Precision (Inter-day)
%RSD < 1.5%
Troubleshooting & Peak Anomalies
Peak Tailing (
Tf
> 1.5): This is the most common issue with piperidine derivatives. It indicates active silanol interactions. Solution: Verify the mobile phase pH is strictly
≤
2.5. If tailing persists, increase the TFA concentration to 0.15% or ensure the column is fully end-capped.
Poor Retention (
tR
< 2 min): Because 1,3,7-Triazaspiro[4.5]decane-2,4-dione is highly polar, it may elute in the void volume if the organic modifier is too high. Solution: Ensure the initial gradient is held at 2% MeCN for at least 3 minutes. Warning: Do not use 100% aqueous mobile phase on standard C18 columns to avoid stationary phase phase-collapse (dewetting); always maintain at least 2% organic modifier or use a polar-embedded/aqueous-compatible column.
Baseline Drift at 210 nm: TFA absorbs strongly at low UV wavelengths. Solution: To minimize baseline drift during the gradient, balance the absorbance by adding 0.08% TFA to Mobile Phase B and 0.1% TFA to Mobile Phase A.
References
NextSDS. "1,3,7-triazaspiro[4.5]decane-2,4-dione — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
AiFChem. "1,3,7-Triazaspiro[4.5]decane-2,4-dione 97%." BuyChemJapan. Available at:[Link]
European Patent Office. "PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS - EP 4559915 A1." EPO Database. Available at: [Link]
Djakovic Sekulic, T., et al. "Chromatographic characterization of new spirohydantoins derived from b-tetralone." Journal of Liquid Chromatography & Related Technologies, Taylor & Francis, 2024. Available at:[Link]
University of Pretoria. "A Highly Sensitive RP HPLC-PDA Analytical Method for Pyrazolone Derivatives." UP Research Repository, 2024. Available at: [Link]
Application Note: Integration of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride in Fsp³-Enriched High-Throughput Screening Libraries
Executive Summary The transition from planar, sp²-hybridized chemical spaces to complex, three-dimensional architectures is a critical evolution in modern drug discovery. This application note provides a comprehensive gu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from planar, sp²-hybridized chemical spaces to complex, three-dimensional architectures is a critical evolution in modern drug discovery. This application note provides a comprehensive guide for utilizing 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride as a privileged scaffold in the generation of High-Throughput Screening (HTS) libraries. By leveraging the unique physicochemical properties of this spirocyclic hydantoin, researchers can significantly enhance library diversity, target specificity, and downstream clinical translation.
Mechanistic Insights: "Escaping Flatland" with Spirocyclic Hydantoins
The "Escape from Flatland" paradigm demonstrates that increasing the fraction of sp³-hybridized carbons (Fsp³) in screening libraries directly correlates with higher success rates in clinical development (1[1]). Flat, aromatic-heavy molecules frequently suffer from poor aqueous solubility and high off-target promiscuity driven by non-specific hydrophobic stacking.
Integrating the 1,3,7-Triazaspiro[4.5]decane-2,4-dione scaffold introduces a rigid, highly predictable 3D vector into the library (2[2]). The spiro-fusion of a piperidine ring with a hydantoin moiety forces substituents into a well-defined spatial orientation. This structural pre-organization is highly effective for targeting complex protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs). For instance, related spirocyclic hydantoins have been successfully optimized into highly potent antagonists of Leukocyte Function-Associated Antigen-1 (LFA-1), proving the privileged nature of this chemotype in immunology (3[3]).
Chemical Causality: The hydrochloride salt of 1,3,7-Triazaspiro[4.5]decane-2,4-dione is utilized as the starting material due to its superior shelf-stability and resistance to oxidative degradation compared to the free base (4[4]). Furthermore, the secondary amine at the N7 position of the piperidine ring is significantly more nucleophilic than the imide/amide nitrogens (N1, N3) of the hydantoin moiety. This differential reactivity allows for regioselective parallel derivatization at N7 without the need for cumbersome protection-deprotection steps.
The following table summarizes the physicochemical advantages of utilizing the 1,3,7-Triazaspiro[4.5]decane-2,4-dione scaffold compared to traditional flat (sp²-rich) scaffolds in HTS libraries.
Parameter
Traditional Flat Library (sp²-rich)
1,3,7-Triazaspiro[4.5]decane-2,4-dione Library
Impact on HTS Performance
Mean Fsp³
< 0.35
> 0.55
Higher 3D complexity; superior clinical translation.
Aqueous Solubility
~20 - 50 µM
> 150 µM
Reduces false negatives caused by compound precipitation.
Average ClogP
> 4.0
1.5 - 3.0
Lower lipophilicity minimizes non-specific protein binding.
Promiscuity (Hit Rate)
High (>2.0%)
Low (<0.5%)
Fewer false positives; streamlines downstream hit triage.
This protocol details the regioselective functionalization of the N7 position to generate a diverse 96-well library.
Scaffold Activation (Free-Basing):
Step: Dispense 10 mM of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride into a 96-well deep-well plate. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMSO.
Causality: The HCl salt is unreactive. DIPEA neutralizes the salt, rendering the N7 secondary amine nucleophilic and ready for electrophilic attack, while DMSO ensures complete solvation of the polar hydantoin core.
Electrophile Addition:
Step: Add 1.1 equivalents of a diverse array of sulfonyl chlorides or acid chlorides to the respective wells. Seal and shake at room temperature for 12 hours.
Causality: The slight excess of electrophile drives the reaction to completion. The N7 amine reacts preferentially over the hydantoin nitrogens due to its higher basicity and lower steric hindrance.
Scavenger Resin Purification:
Step: Add polymer-bound trisamine (3.0 equivalents) to each well and agitate for 4 hours. Filter the plate into a clean 96-well destination plate.
Causality: Liquid-liquid extraction is a severe bottleneck in parallel synthesis. The trisamine resin covalently captures unreacted electrophiles, allowing for high-throughput purification via simple filtration.
Self-Validating QC Step:
Step: Spike well H12 with a known fluorinated acid chloride. Post-filtration, analyze well H12 via ¹⁹F-NMR or LC-MS.
Causality: This acts as an internal system control. If well H12 shows <85% conversion, the entire plate is flagged for manual review, preventing the costly screening of a failed library subset.
This protocol outlines the preparation of the synthesized spirocyclic library for a biochemical binding assay.
Acoustic Dispensing:
Step: Use an Echo® Acoustic Liquid Handler to transfer 50 nL of the purified library directly from the source plate to a 384-well low-volume assay plate.
Causality: Acoustic dispensing eliminates plastic tip waste and prevents compound loss due to non-specific adsorption to pipette tips, ensuring exact molar concentrations in the assay.
Assay Buffer Addition:
Step: Dispense 10 µL of target protein (e.g., LFA-1 integrin) suspended in HEPES buffer containing 0.01% Tween-20.
Causality: The inclusion of Tween-20 acts as a surfactant, preventing the potentially lipophilic library derivatives from aggregating or adhering to the microplate walls, which would artificially lower the active concentration.
Incubation and Readout:
Step: Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium. Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Causality: TR-FRET utilizes a time delay before measuring emission. This completely bypasses the short-lived autofluorescence often exhibited by complex organic molecules, ensuring that the signal-to-noise ratio remains highly robust.
Workflow Visualization
Workflow for generating and screening Fsp³-enriched HTS libraries using a spirocyclic scaffold.
References
Life Chemicals. "Fsp³-enriched Screening Compound Library".
ACS Combinatorial Science. "Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening".
Watterson, S. H., et al. "Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521)". J Med Chem. 2010.
Technical Support Center: A Guide to Improving the Aqueous Solubility of 1,3,7-Triazaspiro[4.5]decane-2,4-dione HCl
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (HCl). This document is designed for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (HCl). This document is designed for researchers, scientists, and drug development professionals who are working with this novel spirohydantoin compound. We understand that achieving consistent and adequate aqueous solubility is critical for successful in vitro assays, formulation development, and preclinical studies. This guide provides in-depth answers to common questions and detailed troubleshooting protocols to help you overcome solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is 1,3,7-Triazaspiro[4.5]decane-2,4-dione HCl, and why is its solubility pH-dependent?
1,3,7-Triazaspiro[4.5]decane-2,4-dione HCl is the hydrochloride salt of a weakly basic parent molecule. The core structure contains a spiro-fused piperidine ring and a hydantoin moiety.[1] The presence of the basic nitrogen atom in the piperidine ring allows for the formation of a hydrochloride salt. Salt formation is a common and effective strategy for increasing the aqueous solubility of acidic and basic drug candidates.[2]
The solubility of this compound is fundamentally linked to the pH of the aqueous medium because of the equilibrium between its ionized (protonated) and non-ionized (free base) forms.
At low pH (acidic conditions): The basic nitrogen is protonated, forming a positively charged cation. This ionized form is highly polar and interacts favorably with water molecules, leading to significantly higher solubility.
At high pH (basic conditions): The nitrogen is deprotonated, reverting to the neutral free base. The free base is less polar and generally has much lower intrinsic aqueous solubility.
This pH-dependent behavior is a critical factor to control in your experiments.[3][4]
Figure 1. pH-Dependent Solubility Equilibrium.
Q2: I observed precipitation when dissolving the compound in my standard Phosphate-Buffered Saline (PBS) at pH 7.4. What is the likely cause?
This is a common and important observation. There are two primary reasons for precipitation in standard PBS:
pH is too high: At a physiological pH of 7.4, a significant portion of the compound may exist in its less soluble free base form, leading to precipitation if the concentration exceeds its intrinsic solubility at that pH.
The Common Ion Effect: Standard PBS contains a high concentration of chloride ions (from NaCl). For a hydrochloride salt, the dissolution equilibrium is:
Compound-HCl (solid) ⇌ Compound-H⁺ (aq) + Cl⁻ (aq)
The high concentration of Cl⁻ from the buffer shifts this equilibrium to the left, favoring the solid, undissolved state and thereby reducing the overall solubility of the salt.[5] This effect can be significant and is often overlooked. We recommend using non-chloride-based buffers like phosphate or citrate buffers prepared without NaCl when investigating solubility near the compound's pKa.
Q3: My solubility results are inconsistent from one batch of the compound to another. Why might this be happening?
Inconsistent solubility between batches is often attributable to polymorphism .[6][7] Polymorphism is the ability of a solid compound to exist in multiple crystalline forms or polymorphs. These different forms can have distinct physical properties, including:
Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble than the thermodynamically stable form.[8][9]
Stability: A more soluble, metastable form can convert to a less soluble, stable form over time, especially in solution, causing the compound to precipitate unexpectedly.[10]
If you suspect polymorphism, it is crucial to characterize the solid form of each batch you are using.
Troubleshooting Guides & Experimental Protocols
Issue 1: Poor Solubility or Precipitation in Neutral Buffers
Causality: The compound's solubility is lowest at neutral to basic pH. To work at physiological pH, you must first understand the compound's pH-solubility profile to determine its maximum soluble concentration.
Protocol 1: Generating a pH-Solubility Profile
This protocol will help you determine the practical solubility of your compound across a range of pH values.
Materials:
1,3,7-Triazaspiro[4.5]decane-2,4-dione HCl
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9. Avoid buffers with high chloride content where possible.
Calibrated pH meter
Vortex mixer and orbital shaker/rocker
0.22 µm or 0.45 µm syringe filters (ensure they do not bind the compound)
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
Prepare Saturated Solutions: Add an excess amount of the compound to separate vials containing each buffer of a specific pH. Ensure enough solid is present that some remains undissolved.
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Separate Solid from Solution: Allow the vials to sit undisturbed for at least 2 hours for the excess solid to settle.
Sample and Filter: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.
Dilute and Quantify: Dilute the filtered sample with a suitable solvent and determine the concentration using your validated analytical method.
Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.
Data Presentation:
pH of Buffer
Measured Concentration (µg/mL)
Visual Observations
2.0
Clear solution
4.5
Clear solution
6.0
Slight haze
7.4
Heavy precipitate
9.0
Heavy precipitate
Table 1. Example template for recording pH-solubility data.
Causality: The aqueous solubility limit may be insufficient for creating concentrated stock solutions needed for serial dilutions. Using a water-miscible organic co-solvent can significantly increase solubility by reducing the overall polarity of the solvent system.[11][12][]
Protocol 2: Screening for an Effective Co-solvent System
This protocol provides a systematic way to test common co-solvents for preparing a concentrated stock solution.
Deionized water or a suitable acidic buffer (e.g., pH 4.0 citrate buffer)
Procedure:
Weigh Compound: Weigh a fixed amount of the compound into several vials (e.g., 5 mg).
Prepare Co-solvent Mixtures: Prepare various co-solvent/aqueous mixtures. Good starting points are 100% co-solvent, 50:50 co-solvent:water, and 10:90 co-solvent:water.
Test Solubilization: Add a small, precise volume of the first solvent mixture (e.g., 100 µL of 100% DMSO) to a vial.
Mix and Observe: Vortex the vial for 1-2 minutes. Observe if the compound fully dissolves. Use gentle warming (30-40°C) if necessary, but be cautious as this can sometimes induce polymorph conversion.
Titrate if Necessary: If the compound dissolves, you can add more compound to determine the saturation point. If it does not dissolve, add another aliquot of the solvent mixture and repeat step 4 until it does. Record the final concentration.
Repeat for all Systems: Repeat the process for all co-solvents and mixtures.
Check for Precipitation on Dilution: A critical step is to take a small amount of your concentrated stock and dilute it into your final aqueous assay buffer. Observe for any immediate or delayed precipitation. Some co-solvent systems (especially with high organic content) can cause the compound to "crash out" upon dilution into a fully aqueous environment.
Data Presentation:
Co-solvent System
Target Concentration
Result (Soluble/Insoluble)
Max Achieved Conc. (mg/mL)
Notes (Precipitation on dilution?)
100% DMSO
50 mg/mL
Soluble
>50
Yes, in pH 7.4 buffer
50% EtOH / 50% H₂O
10 mg/mL
Soluble
~15
Minimal haze at 1:1000 dilution
20% PEG 400 / 80% H₂O
5 mg/mL
Insoluble
<5
-
Table 2. Example template for co-solvent screening results.
Issue 3: Suspected Polymorphism or Batch-to-Batch Variability
Causality: The presence of different crystalline forms (polymorphs) or an amorphous state can lead to significant differences in solubility and dissolution behavior.[8][10] A change in the manufacturing or purification process can result in a different, less soluble form.
Figure 2. Workflow for Investigating Polymorphism.
Protocol 3: Basic Evaluation of Solid Form
This protocol provides initial steps to assess if different solid forms might be the cause of variability. For definitive identification, advanced techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are required.
Materials:
Samples from different batches of the compound
Polarized light microscope
Solvents for recrystallization (e.g., methanol, ethanol, isopropanol, acetonitrile)
Procedure:
Microscopic Examination:
Place a small amount of powder from each batch on a separate microscope slide.
Observe under a polarized light microscope.
Note any differences in crystal shape (e.g., needles vs. plates), size, or morphology. Significant differences are a strong indicator of different polymorphs.
Recrystallization Screening:
Prepare saturated solutions of the compound in various hot solvents.
Allow the solutions to cool slowly to promote crystal growth.
Allow a separate set of solutions to evaporate quickly.
Collect the resulting crystals and compare their appearance under the microscope to each other and to the starting materials. This process may intentionally generate different polymorphs.
Comparative Solubility Test:
Using the same buffer and conditions (Protocol 1), perform a side-by-side solubility measurement on the different batches. If one batch is consistently more or less soluble than another, it strongly suggests a difference in solid form.
Summary of Solubility Enhancement Strategies
Strategy
Mechanism
Best For
Pros
Cons
pH Adjustment
Ionizes the molecule, increasing polarity and interaction with water.[]
Initial experiments, preparing acidic solutions.
Simple, effective for ionizable compounds, low cost.[15]
Limited effectiveness near neutral pH; may not be suitable for all cell-based assays.
Co-solvents
Reduces the polarity of the aqueous solvent system.[11][16]
Preparing highly concentrated stock solutions.
Can achieve very high concentrations; many options available.
May be toxic to cells; can cause precipitation upon dilution.[12]
Excipients (e.g., Cyclodextrins)
Forms inclusion complexes where the hydrophobic drug is shielded by a hydrophilic exterior.[17][18]
Improving solubility for in vivo formulations and some in vitro assays.
Can significantly increase solubility; often well-tolerated.[19]
Can be expensive; may alter drug-receptor binding kinetics.
Solid-State Modification (e.g., ASDs)
Prevents crystallization, keeping the drug in a high-energy, more soluble amorphous state.[20][21]
Advanced formulation for bioavailability enhancement.
Can lead to dramatic increases in apparent solubility and dissolution.[2]
Requires specialized equipment (spray dryers, extruders); potential for physical instability.
Table 3. Comparison of common strategies for solubility enhancement.
References
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. (n.d.).
Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability - ManTech Publications. (2023, September 15).
The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (2023, August 1).
Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris. (2024, May 29).
A Review on Polymorphism Perpetuates Pharmaceuticals - Prime Scholars. (n.d.).
Improving API Solubility by Salt and Cocrystal Formation - MilliporeSigma. (n.d.).
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16).
Cosolvent - Wikipedia. (n.d.).
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
Investigation of mechanisms for enhancing the solubility and dissolution rate of drugs which form slightly soluble salts - UMB Digital Archive. (n.d.).
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15).
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - MDPI. (2018, July 31).
Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review. (2015, September 30).
Methods to boost solubility - IJSDR. (2011, January 12).
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
Exploring Excipients: Enhancing Solubility in Modified Drug Release Systems Using Inexpensive Tableting and Dissolution Methods | Journal of Chemical Education - ACS Publications. (2021, July 16).
Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
1,3,7-triazaspiro[4.5]decane-2,4-dione — Chemical Substance Information - NextSDS. (n.d.).
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.).
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.).
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3'-oxindole - Semantic Scholar. (2023, January 9). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEltuQjGBl0wDDqjxA5oNOmvEaqY7Qkq1Sj1DEuQ46RtQLvtxZFiy2JtnP8ZwHJr4FqCcaksAA4ZvvJXnRBoUNI-u_glYwJkKsH--7PN0AjLTvq8wEhj-PwrXS6WJunzNGgEnZ2NuymEbB3GlFSQ7mYCAfK-zaGMnFi1qP9mVuDVqtRqZaUJt6M
Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC. (n.d.).
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC. (2023, November 13).
New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study | Request PDF - ResearchGate. (2025, August 5).
Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. (n.d.).
Technical Support Center: Permeability Optimization for 1,3,7-Triazaspiro[4.5]decane-2,4-dione Derivatives
Welcome to the Technical Support Center. This hub is designed for medicinal chemists, pharmacologists, and drug development professionals working with the 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This hub is designed for medicinal chemists, pharmacologists, and drug development professionals working with the 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold. While this spirocyclic hydantoin core is a highly privileged structure found in neurokinin NK1 antagonists (e.g., Telmapitant), LFA-1 antagonists, and emerging KRAS modulators[1][2], its clinical translation is frequently bottlenecked by poor cellular permeability.
The rigid 2,4-dione moiety contains multiple hydrogen bond donors (HBDs) that significantly increase the topological polar surface area (TPSA), raising the energetic penalty of desolvation required to cross lipophilic cell membranes[3]. Below, we provide field-proven troubleshooting guides, structural optimization strategies, and validated protocols to help you overcome these ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.
Part 1: Assay Troubleshooting & Diagnostics (FAQ)
Q1: My spirocyclic derivative shows excellent permeability in PAMPA but fails in Caco-2 cellular assays. What is the mechanistic cause?
A: This discrepancy indicates that your compound is likely a substrate for active efflux transporters. The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive transcellular diffusion across an artificial lipid membrane and lacks active transport systems[4]. In contrast, Caco-2 cells express functional efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[5].
The hydantoin's unprotected NH groups often act as recognition motifs for P-gp. If your PAMPA effective permeability (
Pe
) is high (>
1.5×10−6
cm/s) but your Caco-2 apparent permeability (
Papp
A-B) is low, check the Efflux Ratio (ER). An ER > 2.0 confirms that active efflux is restricting intracellular accumulation[4].
Q2: During bidirectional Caco-2 assays, the mass balance (recovery) of my derivative drops below 50%. How can I validate if this is due to poor solubility or intracellular trapping?
A: Low recovery in Caco-2 assays typically stems from three causes: non-specific binding to assay plastics, precipitation due to poor aqueous solubility, or lysosomal trapping (especially if the piperidine nitrogen at position 7 is basic and becomes protonated in acidic organelles)[6].
Troubleshooting Step: Introduce a "sink condition" by adding 0.25% to 4% Bovine Serum Albumin (BSA) to the receiver compartment. BSA binds to lipophilic compounds, pulling them across the gradient and preventing them from partitioning back into the cells or adhering to the plastic[6]. If recovery improves with BSA, the issue was non-specific binding or poor aqueous solubility. If recovery remains low, suspect intracellular trapping or rapid cellular metabolism.
Part 2: Chemical Optimization Strategies (FAQ)
Q3: How can I chemically modify the 1,3,7-triazaspiro[4.5]decane-2,4-dione core to improve passive diffusion without losing target affinity?
A: The primary culprits for poor passive permeability in this scaffold are the highly polar imide/amide nitrogens at positions 1 and 3. You must lower the desolvation energy barrier for membrane insertion[3].
N-Alkylation: Methylating the solvent-exposed nitrogens reduces the HBD count and shields polarity, significantly enhancing membrane partitioning[7].
Amide-to-Ester Substitution: If your derivative utilizes an amide linker attached to the spiro core, substituting it with an ester can eliminate an HBD, reduce TPSA, and improve overall permeability[3].
Q4: Are prodrug strategies viable for this specific spiro scaffold?
A: Yes. Reversible prodrug derivatives are highly effective for masking the polar hydantoin NH groups. By attaching lipophilic promoieties (e.g., chloromethyl esters), you increase the compound's LogP and effective water solubility, facilitating rapid passive diffusion into the cell[2]. Once inside the enterocyte or target cell, ubiquitous intracellular esterases cleave the prodrug to release the active 1,3,7-triazaspiro[4.5]decane-2,4-dione parent compound[2].
Part 3: Quantitative Data Summary
The following table summarizes the causal relationship between structural modifications of the 1,3,7-triazaspiro[4.5]decane-2,4-dione core and resulting permeability metrics. Notice how reducing HBDs directly correlates with improved Caco-2 flux and reduced efflux liability.
Compound Variant
Modification
LogP
HBD
PAMPA
Pe
(
10−6
cm/s)
Caco-2
Papp
A-B (
10−6
cm/s)
Efflux Ratio (B-A/A-B)
Mass Balance (Recovery)
Parent Core
None
1.8
3
1.5
0.8
4.5
55%
Analog 1
N3-Methylation
2.6
2
8.2
3.9
1.9
82%
Analog 2
N1,N3-Dimethylation
3.1
1
14.5
9.5
1.2
88%
Prodrug A
Chloromethyl Ester
3.4
1
18.0
14.2
1.0
94%
Part 4: Experimental Workflows & Visualizations
Diagnostic Workflow
Workflow for diagnosing and resolving permeability bottlenecks in spirocyclic hydantoins.
Cellular Transport Mechanisms
Cellular transport mechanisms affecting spirocyclic hydantoin permeability and absorption.
This self-validating protocol ensures that poor permeability readings are not artifacts of non-specific binding or monolayer degradation[6].
Cell Seeding & Differentiation: Seed Caco-2 cells onto 96-well polycarbonate Transwell inserts at a density of
1×105
cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.
Monolayer Integrity Validation: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the donor compartment to continuously monitor integrity during the assay.
Compound Preparation: Dilute the 1,3,7-triazaspiro[4.5]decane-2,4-dione derivative in HBSS buffer (pH 7.4) to a final donor concentration of 10 µM. Ensure DMSO concentration does not exceed 1% to prevent cellular toxicity.
Sink Condition Establishment: Add 0.25% Bovine Serum Albumin (BSA) to the receiver compartment (basolateral for A-B transport; apical for B-A transport) to mimic physiological protein binding and prevent plastic adherence.
Incubation: Incubate the plates at 37°C with 5% CO₂ for 120 minutes on an orbital shaker (150 rpm) to minimize the unstirred water layer.
Sampling & Analysis: Collect 50 µL aliquots from both donor and receiver compartments at
t=0
and
t=120
min. Quench with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.
Data Calculation: Calculate
Papp
, Efflux Ratio (ER =
Papp(B−A)/Papp(A−B)
), and Mass Balance. A mass balance < 70% invalidates the permeability reading and requires further formulation optimization.
Protocol 2: N-Alkylation / Prodrug Derivatization of the Hydantoin Core
This synthetic protocol selectively masks the highly polar imide nitrogen at position 3, which is typically the most acidic and accessible HBD on the spiro ring[7].
Reactant Preparation: Dissolve 1.0 equivalent of the parent 1,3,7-triazaspiro[4.5]decane-2,4-dione derivative in anhydrous DMF (0.2 M concentration) under an argon atmosphere.
Selective Deprotonation: Add 1.2 equivalents of anhydrous Potassium Carbonate (
K2CO3
). Stir at room temperature for 30 minutes to selectively deprotonate the N3 imide nitrogen.
Alkylation/Masking: Dropwise, add 1.1 equivalents of the desired alkyl halide (for permanent N-methylation) or chloromethyl ester (for reversible prodrug synthesis).
Reaction Monitoring: Heat the reaction to 50°C and monitor via TLC or LC-MS until the parent compound is fully consumed (typically 2–4 hours).
Quenching & Purification: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Isolation: Purify the crude product via silica gel flash chromatography (eluting with a Hexane/EtOAc gradient) to isolate the pure masked spirocyclic hydantoin.
Technical Support Center: Troubleshooting Precipitation of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex physicochemical bottlenecks during assay development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex physicochemical bottlenecks during assay development. A recurring challenge in High-Throughput Screening (HTS) and in vitro pharmacology is the unexpected precipitation of spiro-fused heterocycles.
This guide provides an in-depth, mechanistic approach to preventing the precipitation of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride [1], ensuring the scientific integrity and reproducibility of your biological assays.
Section 1: Diagnostic FAQs (The Mechanisms of Precipitation)
Q1: My compound is a hydrochloride salt. Shouldn't it be inherently water-soluble in my assay buffer?A1: While hydrochloride salts are highly soluble in unbuffered water (where the pH drops), physiological biological assays require strict buffering at pH 7.4. 1,3,7-Triazaspiro[4.5]decane-2,4-dione contains two distinct ionizable centers: a highly basic piperidine nitrogen and a weakly acidic hydantoin imide proton (pKa ~8.5)[1]. At pH 7.4, the piperidine remains protonated, but the hydantoin ring begins to partially deprotonate. This creates a sub-population of zwitterions . Zwitterionic forms possess strong intermolecular crystal lattice energies and typically exhibit the lowest aqueous solubility profile compared to fully cationic forms.
Q2: Why does my compound instantly turn cloudy when I add the DMSO stock to PBS?A2: You are experiencing a phenomenon known as "DMSO Shock" [2]. In early-stage drug discovery, compounds are typically stored as 10 mM stocks in 100% anhydrous DMSO[3]. When a small volume of this highly concentrated stock is rapidly introduced into an aqueous buffer, the local concentration of the compound vastly exceeds its kinetic solubility limit before the solvent can evenly disperse[4]. The sudden shift from a favorable organic environment to a highly polar aqueous environment forces the hydrophobic spiro-core to rapidly nucleate and crash out of solution.
Q3: How can I be certain my compound hasn't precipitated if I don't see visible cloudiness?A3: Visual inspection is insufficient for biological assays. Micro-precipitates can cause false positives by scattering light or sequestering the target protein. To create a self-validating system, you must employ laser nephelometry or turbidimetry (measuring UV absorbance at 620 nm)[3]. Nephelometry detects sub-visual particulate matter by measuring light scattering, identifying particle aggregates at 5–10 times lower concentrations than standard optical checks[5],[6].
Section 2: Solubilization Workflows & Protocols
To systematically address precipitation, follow the logical workflow outlined in the diagram below.
Decision tree for troubleshooting 1,3,7-Triazaspiro[4.5]decane-2,4-dione precipitation.
Protocol A: The "Step-Down" Pre-dilution Method
This protocol is designed to mitigate DMSO shock by preventing localized supersaturation. By gradually stepping down the organic solvent ratio, the spiro-hydantoin is eased into the aqueous phase[2].
Prepare Primary Stock: Ensure the 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is fully dissolved in 100% anhydrous DMSO at a maximum of 10 mM.
Prepare Intermediate Stock: Dilute the 10 mM stock to 1 mM using a 50/50 (v/v) mixture of DMSO and your assay buffer.
Causality: This intermediate step lowers the absolute concentration of the compound while maintaining a high enough organic solvent ratio to keep the hydrophobic spiro-core solvated.
Homogenization: Vortex the intermediate stock for 30 seconds at room temperature.
Final Assay Addition: Add the intermediate stock dropwise to the final assay buffer while continuously vortexing or utilizing a magnetic stirrer. Ensure the final DMSO concentration does not exceed 1.0%[4].
Self-Validation Check: Transfer a 100 µL aliquot to a 96-well plate and read via a microplate nephelometer. If the light scattering counts match the baseline of a blank buffer control, the compound is fully solubilized, validating the assay for biological targets[6].
Protocol B: Excipient-Assisted Solubilization
If the compound precipitates after 30–60 minutes despite using Protocol A, its thermodynamic solubility at pH 7.4 has been exceeded. You must alter the solvent environment using excipients.
Buffer Modification: Supplement your standard assay buffer (e.g., PBS) with either 0.1% (w/v) Pluronic F-68 or 5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Causality: Pluronic F-68 (a non-ionic surfactant) forms micelles that encapsulate the hydrophobic domains of the molecule. Alternatively, HP-β-CD forms a soluble inclusion complex with the spiro-fused ring system, shielding it from the aqueous environment without denaturing biological proteins.
Equilibration: Allow the modified buffer to equilibrate at 37°C for 15 minutes.
Compound Addition: Introduce the DMSO stock into the modified buffer using the dropwise method from Protocol A.
Incubation & Validation: Incubate for 1 hour at assay temperature. Validate solubility via turbidimetry (UV absorbance at 620 nm) prior to introducing cells or enzymes[3].
Section 3: Quantitative Data & Optimization
The table below summarizes the expected kinetic solubility limits of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride based on the chosen solubilization strategy. Use this data to select the appropriate intervention based on the maximum concentration required for your specific dose-response curves.
A Comparative Guide to Spirohydantoin Derivatives in Drug Design: Spotlight on 1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride
The spirohydantoin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its ability to confer unique three-dimensional structures that can lead to enhanced target selec...
Author: BenchChem Technical Support Team. Date: March 2026
The spirohydantoin scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its ability to confer unique three-dimensional structures that can lead to enhanced target selectivity and improved pharmacokinetic profiles. This guide provides an in-depth technical comparison of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride and other notable spirohydantoin derivatives, offering researchers and drug development professionals a critical overview supported by experimental data to inform future discovery and development efforts.
The Spirohydantoin Core: A Versatile Scaffold in Medicinal Chemistry
The hydantoin ring is a key structural feature in numerous pharmaceutically active compounds, particularly those targeting the central nervous system (CNS) and cancers. The spirocyclic fusion of the hydantoin moiety to a carbocyclic or heterocyclic ring system introduces conformational rigidity and a three-dimensional architecture that can be exploited for precise interactions with biological targets. This structural feature often leads to improved potency, selectivity, and metabolic stability compared to non-spirocyclic analogues.
The synthesis of the spirohydantoin core is most commonly achieved through the Bucherer-Bergs reaction, a robust and versatile one-pot multicomponent reaction.[1][2] This method involves the reaction of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate to yield the desired spirohydantoin. The reaction proceeds through the formation of a cyanohydrin, followed by the formation of an aminonitrile, which then undergoes cyclization.[1][2]
1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride: A Compound of Interest
1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is a spirohydantoin derivative that incorporates a piperidine ring. The presence of the additional nitrogen atom in the piperidine ring at the 7-position offers a potential point for further chemical modification to modulate the compound's physicochemical properties and biological activity.
While publicly available biological data for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is limited, its structural isomer, 1,3,8-Triazaspiro[4.5]decane-2,4-dione, has been explored for its therapeutic potential. Derivatives of the 1,3,8-isomer have been identified as novel δ-opioid receptor-selective agonists and as pan-inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[3][4] This suggests that the triazaspiro[4.5]decane-2,4-dione scaffold is a promising starting point for the development of new therapeutics. The difference in the position of the third nitrogen atom (7 vs. 8) can significantly influence the molecule's conformation and its interactions with biological targets, highlighting the importance of a thorough structure-activity relationship (SAR) investigation for this class of compounds.
Comparative Analysis with Other Spirohydantoin Derivatives
To illustrate the diverse therapeutic applications of the spirohydantoin scaffold, this guide will compare the structural features and biological activities of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride with two well-characterized spirohydantoin derivatives: one with anticancer properties and another with CNS activity.
Derivatives of 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione have shown promising anticancer activity.[5][6] These compounds often exhibit cytotoxicity against various cancer cell lines, and their mechanism of action can involve the induction of apoptosis.
Table 1: Comparative Anticancer Activity of a Spiro[imidazolidine-naphthalene]-2,5-dione Derivative
ACz 512 is an acetylphenyl-piperazin-1-yl-alkyl derivative of spiro[imidazolidine-naphthalene]-2,5-dione.
The anticancer activity of these compounds is influenced by the substituents on the hydantoin and the naphthalene rings. The introduction of bulky and lipophilic groups can enhance cytotoxic potency.[7]
The 8-azaspiro[4.5]decane-7,9-dione scaffold has been utilized to develop ligands for various CNS receptors, including serotonin and dopamine receptors. These compounds have shown potential as antipsychotic and antidepressant agents.[8][9]
Table 2: Receptor Binding Profile of a CNS-Active Spirohydantoin Derivative
Compound 14 is 1-{4-[4-(2-metoxyphenyl)piperazin-1-yl]butyl}-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione.
The affinity and selectivity of these compounds for their respective targets are highly dependent on the nature of the substituent at the N8 position of the piperidine ring and on the hydantoin nitrogen atoms.
Experimental Protocols
Synthesis of Spirohydantoins via the Bucherer-Bergs Reaction
This protocol provides a general procedure for the synthesis of a spirohydantoin from a ketone.[1][10]
Diagram 1: General Scheme of the Bucherer-Bergs Reaction
Caption: General workflow for the Bucherer-Bergs synthesis of spirohydantoins.
Materials:
Ketone or aldehyde (1.0 eq)
Potassium cyanide (KCN) (2.0 eq)
Ammonium carbonate ((NH4)2CO3) (2.0 eq)
Ethanol
Water
Hydrochloric acid (HCl)
Procedure:
In a round-bottom flask, dissolve the ketone or aldehyde in a 1:1 mixture of ethanol and water.
Add potassium cyanide and ammonium carbonate to the solution.
Heat the reaction mixture to 60-70 °C and stir for several hours until the reaction is complete (monitor by TLC).
Cool the reaction mixture to room temperature and slowly acidify with HCl to precipitate the spirohydantoin product.
Collect the precipitate by filtration, wash with cold water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure spirohydantoin.
Causality behind Experimental Choices:
Molar Ratios: A 1:2:2 molar ratio of the carbonyl compound to KCN and (NH4)2CO3 is often used to ensure complete reaction.[11]
Solvent: A mixture of ethanol and water is commonly used to dissolve both the organic starting material and the inorganic reagents.[12]
Temperature: The reaction is typically heated to facilitate the reaction rate without causing significant decomposition of the reagents.[12]
Acidification: Acidification is necessary to protonate the hydantoin and cause it to precipitate from the aqueous solution.[1]
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of a spirohydantoin derivative on a cancer cell line.[5][7][13]
Diagram 2: Workflow of the MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Materials:
Cancer cell line of interest
Complete cell culture medium
Spirohydantoin derivative stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microplate
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Prepare serial dilutions of the spirohydantoin derivative in complete culture medium.
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value.
Causality behind Experimental Choices:
Cell Seeding Density: The initial cell number is optimized to ensure that the cells are in the logarithmic growth phase during the assay.
MTT Incubation Time: A 4-hour incubation is typically sufficient for the formation of formazan crystals in viable cells.
Solubilization: DMSO is a common solvent used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.
Receptor Binding Assay: Radioligand Displacement Assay for 5-HT1A Receptor
This protocol outlines a radioligand binding assay to determine the affinity of a spirohydantoin derivative for the serotonin 5-HT1A receptor.[14][15]
Diagram 3: Principle of Radioligand Displacement Assay
Caption: Competition between a radioligand and a test compound for receptor binding.
Materials:
Cell membranes expressing the human 5-HT1A receptor
Radioligand: [3H]8-OH-DPAT
Spirohydantoin derivative stock solution
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)
Wash buffer (ice-cold)
Glass fiber filters
Scintillation cocktail
Scintillation counter
Procedure:
Prepare serial dilutions of the spirohydantoin derivative in binding buffer.
In a 96-well plate, add the cell membranes, the radioligand ([3H]8-OH-DPAT) at a concentration close to its Kd, and the spirohydantoin derivative at various concentrations.
For total binding, omit the spirohydantoin derivative. For non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., unlabeled 8-OH-DPAT).
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Calculate the specific binding and determine the Ki value of the spirohydantoin derivative.
Causality behind Experimental Choices:
Radioligand Concentration: Using the radioligand at a concentration near its Kd ensures a good signal-to-noise ratio and allows for accurate determination of the competitor's affinity.
Filtration: Rapid filtration is crucial to separate the bound from the unbound radioligand before significant dissociation of the receptor-ligand complex occurs.
Washing: Washing with ice-cold buffer minimizes the dissociation of the bound radioligand during the washing steps.
Conclusion
The spirohydantoin scaffold represents a highly versatile and valuable platform for the design and discovery of novel therapeutic agents. While the biological activity of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride remains to be fully elucidated, the diverse pharmacological profiles of other spirohydantoin derivatives, ranging from potent anticancer agents to CNS-active modulators, underscore the immense potential of this chemical class. The structural variations within the spirocyclic ring system and the substitution patterns on the hydantoin core provide a rich chemical space for optimization of potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel spirohydantoin derivatives, paving the way for the development of the next generation of innovative medicines. Future investigations into the biological activities of 1,3,7-Triazaspiro[4.5]decane-2,4-dione and its analogues are warranted and could lead to the discovery of new therapeutic leads.
References
Bucherer, H. T.; Bergs, W.
Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950, 46 (3), 403–470.
Naydenova, E., et al. Aminoderivatives of cycloalkanespirohydantoins: synthesis and biological activity. Il Farmaco2002, 57 (9), 751-756.
Czopek, A., et al. Novel spirohydantoin derivative as a potent multireceptor-active antipsychotic and antidepressant agent. Bioorg. Med. Chem.2015, 23 (13), 3466-3475.
Górska, M., et al. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety.
Mosmann, T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. J. Immunol. Methods1983, 65 (1-2), 55-63.
van de Loosdrecht, A. A., et al. A new, simple, and rapid colorimetric assay for the determination of the number of viable cells in a cell suspension. J. Immunol. Methods1994, 174 (1-2), 311-320.
Monteiro, J. L., et al. Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett2016, 27 (01), 80-82.
Kalník, M., et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021, 26 (13), 4024.
GenScript. Human 5-HT1A Receptor Membrane Preparation. [Link]
van Rijn, R. M., et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J. Pharmacol. Exp. Ther.2024, 389 (3), 301-309.
Czopek, A., et al. NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Pol. Pharm.2016, 73 (6), 1545-1554.
sciforum. Biological Evaluation of a Series of Synthesized Mono- and Tri-Heterocyclic Azole Derivatives. [Link]
Vachal, P., et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. J. Med. Chem.2012, 55 (5), 2320-2335.
van Rijn, R. M., et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J. Pharmacol. Exp. Ther.2024, 389 (3), 301-309.
Vachal, P., et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. J. Med. Chem.2012, 55 (5), 2320-2335.
van Rijn, R. M., et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J. Pharmacol. Exp. Ther.2024, 389 (3), 301-309.
van Rijn, R. M., et al. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J. Pharmacol. Exp. Ther.2024, 389 (3), 301-309.
Vachal, P., et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. J. Med. Chem.2012, 55 (5), 2320-2335.
Comparing binding kinetics of 1,3,7-Triazaspiro[4.5]decane-2,4-dione to standard reference compounds
Evaluating the Binding Kinetics of the 1,3,7-Triazaspiro[4.5]decane-2,4-dione Scaffold vs. Standard Reference Compounds Executive Summary & Context The shift from flat, sp2-hybridized aromatic rings to structurally compl...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating the Binding Kinetics of the 1,3,7-Triazaspiro[4.5]decane-2,4-dione Scaffold vs. Standard Reference Compounds
Executive Summary & Context
The shift from flat, sp2-hybridized aromatic rings to structurally complex sp3-rich scaffolds is a defining trend in modern rational drug design. Among these, the 1,3,7-Triazaspiro[4.5]decane-2,4-dione moiety has emerged as a highly privileged spirocyclic core. Originally popularized as the primary pharmacophore in the neurokinin-1 (NK1) receptor antagonist Telmapitant[1], this scaffold is now being actively repurposed in next-generation Pan-KRAS inhibitors and NSD2 epigenetic modulators[2][3].
As a Senior Application Scientist evaluating hit-to-lead transitions, I frequently analyze how the 3D vectorality of spirocycles influences target binding kinetics—specifically the association rate (
kon
), dissociation rate (
koff
), and residence time (
τ
). In this guide, we will objectively compare the binding kinetics of the 1,3,7-Triazaspiro[4.5]decane-2,4-dione scaffold and its optimized derivatives against standard reference compounds, such as Aprepitant and generic planar fragments.
Mechanistic Rationale: The Kinetic Advantage of Spirocycles
Why choose a spiro-hydantoin over a standard planar heterocycle? The causality lies in the thermodynamics and kinetics of drug-target interactions[4]. Flat fragments often exhibit rapid association but equally rapid dissociation (high
koff
), leading to transient target occupancy.
By incorporating the rigid, orthogonal planes of the 1,3,7-Triazaspiro[4.5]decane-2,4-dione system, we increase the fraction of sp3 carbons (
Fsp3
). This forces the molecule to adopt a specific 3D conformation that perfectly complements deep, hydrophobic pockets (such as the NK1R binding site or the KRAS Switch II pocket). Once bound, the steric bulk and directional hydrogen-bonding from the 2,4-dione system create a high energy barrier for dissociation. Consequently, the dissociation rate (
koff
) drops significantly, prolonging the residence time (
τ=1/koff
)[5]. Prolonged residence time is clinically correlated with sustained in vivo efficacy, even after the free drug has cleared from the plasma[6][7].
Caption: Mechanism of action for spirocyclic antagonists blocking Substance P at the NK1 receptor.
To accurately measure these kinetic parameters, Surface Plasmon Resonance (SPR) is the gold standard. For compounds with exceptionally slow off-rates (like Aprepitant and optimized spirocycles), traditional multi-cycle kinetics can be problematic because harsh regeneration buffers may denature the target protein. Therefore, a Single-Cycle Kinetics (SCK) approach is mandatory.
Step-by-Step Methodology:
Surface Preparation & Immobilization :
Dock a CM5 sensor chip into the SPR instrument.
Activate the surface using standard EDC/NHS chemistry.
Immobilize the target protein (e.g., purified NK1R in lipid nanodiscs) to a low density of ~1500–2000 Response Units (RU) to prevent mass transport limitations.
Quench unreacted esters with 1M Ethanolamine-HCl.
Self-Validation Step: Maintain a reference channel (activated and quenched without protein) to subtract bulk refractive index changes and non-specific binding.
Analyte Preparation :
Prepare a 5-step dilution series (e.g., 1 nM to 81 nM, 3-fold dilutions) of the 1,3,7-Triazaspiro[4.5]decane-2,4-dione derivative and the reference compound in a running buffer containing 1% DMSO.
Kinetic Titration :
Inject the analyte concentrations sequentially from lowest to highest without regeneration steps in between.
Flow rate: 50 µL/min (a high flow rate prevents rebinding artifacts).
Association time: 180 seconds per injection.
Final Dissociation time: 3600 seconds (critical for accurately capturing the slow
koff
of spiro-compounds).
Self-Validation Step: Inject a known standard at a single concentration at the beginning and end of the run to validate surface stability.
Data Correction & Fitting :
Perform double-referencing: subtract the reference channel signal, then subtract the signal from a blank buffer injection.
Apply a DMSO solvent correction curve.
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
KD
.
The tables below synthesize representative kinetic parameters comparing the spirocyclic scaffold against standard planar fragments, as well as comparing optimized clinical derivatives (Telmapitant vs. Aprepitant) based on established pharmacological profiles[1][5][6].
Analysis: At the fragment level, the bare spirocyclic core demonstrates a nearly 10-fold reduction in
koff
compared to a planar hydantoin. This validates the structural advantage of 3D vectorality in anchoring the fragment within the binding pocket.
Analysis: Aprepitant is renowned in the industry for its exceptionally slow dissociation and long residence time[5][6]. The 1,3,7-Triazaspiro[4.5]decane-2,4-dione derivative (Telmapitant) achieves a comparable, sub-nanomolar
KD
[1]. While its residence time is slightly shorter than Aprepitant, it compensates with a faster association rate (
kon
), allowing for more rapid target saturation upon dosing.
References
Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors
ACS Pharmacology & Translational Science
URL:[Link]
Quantification of Central Substance P Receptor Occupancy by Aprepitant Using Small Animal Positron Emission Tomography
Semantic Scholar
URL:[Link]
Navigating the Labyrinth of Off-Target Interactions: A Comparative Guide to the Cross-Reactivity of 1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride
Introduction: The Imperative of Selectivity in Modern Drug Discovery In the quest for novel therapeutics, the identification of a potent "on-target" interaction is only the first step. The true challenge lies in ensuring...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the quest for novel therapeutics, the identification of a potent "on-target" interaction is only the first step. The true challenge lies in ensuring the molecule's selectivity, as unforeseen "off-target" binding can lead to a cascade of adverse effects, derailing promising candidates in late-stage development.[1][2] This is particularly crucial for novel chemical scaffolds such as the triazaspiro[4.5]decane core. Understanding a compound's cross-reactivity profile across a broad range of physiological receptors is not merely a regulatory hurdle but a fundamental aspect of rational drug design, enabling the mitigation of safety liabilities while preserving on-target efficacy.[3]
This guide provides an in-depth comparative analysis of the potential cross-reactivity of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride . Due to the limited publicly available data on this specific isomer, we will leverage published findings on the closely related and structurally analogous 1,3,8-Triazaspiro[4.5]decane-2,4-dione as a predictive framework. This isomer has been investigated as a pan-inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes, providing a valuable lens through which to assess potential off-target interactions.[4][5][6][7] We will compare its profile against established alternatives in the HIF-PH inhibitor class, namely Roxadustat and Vadadustat , to provide a comprehensive outlook for researchers in the field.
The Compound of Interest: A Profile of 1,3,7-Triazaspiro[4.5]decane-2,4-dione and its Surrogate
The spirohydantoin core of the triazaspiro[4.5]decane family represents a versatile scaffold. While the primary target of the 1,3,7-isomer is not publicly defined, the extensive research on the 1,3,8-isomer offers critical insights. Studies have shown that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione can act as potent pan-inhibitors of HIF PHD1-3 for the treatment of anemia.[4][6][7] Critically, this research also addressed off-target effects; for instance, potassium channel (hERG) activity, a common cause of cardiotoxicity, was successfully eliminated through systematic chemical modification.[4][5][6][7]
In a different therapeutic context, other derivatives of the 1,3,8-isomer were identified as novel δ-opioid receptor (DOR) selective agonists.[8][9][10] In that study, the most potent compound was found to be highly selective for DOR when screened against a panel of 167 other G-protein coupled receptors (GPCRs).[8][9][10] This dual-target potential of the core scaffold underscores the necessity of broad off-target screening to define the precise pharmacological profile of any new analogue, including our compound of interest, 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride.
Comparative Analysis: Cross-Reactivity with Alternative HIF Prolyl Hydroxylase Inhibitors
To contextualize the potential off-target profile of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride, we will compare it to two approved HIF-PH inhibitors, Roxadustat and Vadadustat. This class of drugs, while effective for treating anemia in chronic kidney disease, has faced scrutiny over safety concerns related to off-target and on-target (HIF-mediated) effects beyond erythropoiesis.[11][12][13]
High selectivity for DOR reported against a panel of 167 GPCRs.[8][9]
Data not specified in reviewed sources, but broad HIF activation can have pleiotropic effects.[14]
Safety profile suggests no major unexpected GPCR-mediated adverse events.[15]
hERG (Cardiotoxicity)
Off-target activity was successfully eliminated through chemical modification.[5][6][7]
Cardiovascular safety is a key concern, with increased risk of thrombotic events.[13][17]
Did not meet the primary safety endpoint regarding major adverse cardiovascular events (MACE) in one trial program.[18] Boxed warning for increased risk of thrombotic events.[19]
Other Off-Targets
Some derivatives were found to be mPTP opening inhibitors without cellular off-target effects noted.[20]
Also inhibits collagen prolyl-4-hydroxylases (CP4H), leading to potential off-target effects on connective tissue.[21][22]
Rates of adverse events, including cardiovascular and hepatic, were similar to the comparator (darbepoetin alfa).[15]
Key Safety Concerns
Undesired upregulation of alanine aminotransferase (ALT) was mitigated in preclinical studies.[4][6][7]
Increased risk of thromboembolic events, vascular access thrombosis, and potential effects on tumor growth.[13][14]
Increased risk of death, myocardial infarction, stroke, and venous thromboembolism.[16][19]
Expert Insights: The data reveal a critical narrative: while a specific off-target liability like hERG binding can be engineered out of the triazaspiro[4.5]decane scaffold, the broader physiological consequences of modulating a master regulator like HIF are complex.[11] Approved drugs such as Roxadustat and Vadadustat, despite their on-target efficacy, carry significant safety warnings related to cardiovascular events.[13][19] This suggests that some adverse effects may be "on-target" but undesirable consequences of HIF stabilization in non-target tissues. Therefore, for a new entity like 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride, it is crucial to perform both broad off-target liability screening and detailed phenotypic and pathway analysis to understand its full spectrum of activity.
Experimental Protocols: A Framework for Comprehensive Off-Target Profiling
To ensure the trustworthiness and validity of a cross-reactivity assessment, a multi-tiered approach is essential. The following protocol describes a standard, comprehensive radioligand binding assay panel, often used as a primary screen for off-target liabilities.
Protocol: Broad Panel Off-Target Screening via Radioligand Binding Assays
Objective: To identify significant binding interactions of a test compound across a diverse panel of receptors, ion channels, and transporters.
Principle: This method measures the ability of a test compound to displace a specific, high-affinity radioligand from its target receptor. A significant reduction in radioligand binding indicates an interaction between the test compound and the target.
Methodology:
Compound Preparation:
Prepare a 10 mM stock solution of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride in a suitable solvent (e.g., DMSO).
Perform serial dilutions to create working solutions. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.
Assay Panel Selection:
Select a broad screening panel. Commercial services like Eurofins' SafetyScreen44 or Reaction Biology's InVEST panel provide a good starting point, covering major target families.[3][23]
The panel should include a diverse set of targets, including but not limited to:
Ion Channels: hERG, Sodium, Calcium, Potassium channels.
Transporters: DAT, SERT, NET.
Enzymes and other targets.
Binding Assay Procedure (General Example):
For each target, combine the following in a 96-well plate:
Membrane preparation expressing the target receptor of interest.
A specific radioligand (e.g., [³H]-DPDPE for the δ-opioid receptor) at a concentration near its Kd.
Assay buffer.
The test compound (e.g., at a final concentration of 10 µM).
Controls:
Total Binding: Vehicle control (e.g., DMSO) instead of the test compound.
Non-Specific Binding (NSB): A high concentration of a known, unlabeled ligand for the target receptor to determine background binding.
Incubation: Incubate the plates for a specified time and temperature to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
Harvesting and Detection:
Rapidly terminate the binding reaction by filtering the plate contents through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
Allow the filters to dry, then add scintillation cocktail.
Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis:
Calculate the percent inhibition of specific binding caused by the test compound using the following formula:
% Inhibition = 100 * (1 - [(Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)])
Hit Criteria: A compound is typically identified as a "hit" if it shows significant inhibition (e.g., >50%) at the screening concentration.
Follow-up: For any identified hits, perform dose-response assays to determine the inhibition constant (Ki) or IC50 value to quantify the compound's potency at the off-target receptor.
Visualization of Experimental Workflow
Caption: Workflow for a broad off-target radioligand binding screen.
Conclusion and Future Directions
The analysis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride, through the lens of its structural analogue, highlights a critical principle: early, comprehensive off-target profiling is indispensable. The 1,3,8-isomer has demonstrated that specific liabilities, such as hERG binding, can be rationally designed out of the scaffold.[5][6][7] However, the comparison with approved HIF-PH inhibitors reveals that even on-target pharmacology can have complex and potentially adverse systemic effects.[11][13]
For researchers working with 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride, the path forward is clear. A primary screen against a broad panel of receptors is the essential first step to identify any potent, unexpected interactions. Any hits should be followed by functional assays to determine whether the compound acts as an agonist, antagonist, or modulator. Furthermore, given the known pharmacology of the scaffold, specific attention should be paid to HIF-pathway-related targets and opioid receptors. By integrating this rigorous safety pharmacology assessment early in the development pipeline, researchers can build a comprehensive understanding of the compound's biological fingerprint, paving the way for the development of safer, more effective therapeutics.
References
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved from [Link]
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]
Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Academia.edu. Retrieved from [Link]
Hasegawa, S., et al. (2026, January 14). HIF-independent actions of HIF-prolyl hydroxylase inhibitors reveal off-target pathways with therapeutic implications. ResearchGate. Retrieved from [Link]
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]
Eurofins Discovery. (n.d.). DiscoverX In Vitro Pharmacology Services - Simplify Your Drug Discovery Workflow. Retrieved from [Link]
Nagano, N. (2021). Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects. PubMed. Retrieved from [Link]
Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate. Retrieved from [Link]
Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry. Retrieved from [Link]
Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. Retrieved from [Link]
Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. Retrieved from [Link]
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. PubMed. Retrieved from [Link]
McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. PubMed. Retrieved from [Link]
Various Authors. (2025). Effects of hypoxia-inducible factor prolyl hydroxylase inhibitors on hemoglobin, B-type natriuretic peptide, and renal function in anemic heart failure patients: A systematic review and meta-analysis. PMC. Retrieved from [Link]
Tanaka, T., & Nangaku, M. (2024). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal. Retrieved from [Link]
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Retrieved from [Link]
Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Retrieved from [Link]
Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Retrieved from [Link]
Bosworth, T. (2021). FDA panel does not recommend approval of roxadustat for anemia. Healio. Retrieved from [Link]
Zhang, Y., et al. (2026). Roxadustat for renal anemia: current clinical experience. PMC. Retrieved from [Link]
Pergola, P. E., et al. (2022). Overall Adverse Event Profile of Vadadustat for the Treatment of Anemia Associated with Chronic Kidney Disease in Phase 3 Trials. PubMed. Retrieved from [Link]
Shang, W., et al. (2022). Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis. Frontiers. Retrieved from [Link]
U.S. Food & Drug Administration. (2024). 215192Orig1s000 OTHER REVIEW(S). Retrieved from [Link]
Keown, A. (2020). Akebia's Vadadustat Hits Efficacy, Failed Safety Endpoints in Kidney Disease Trials. BioSpace. Retrieved from [Link]
PR Newswire. (2024). Vadadustat Alternative Dosing Study Results Published in the American Journal of Kidney Disease. Retrieved from [Link]
Morciano, G., et al. (n.d.). Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. SFERA. Retrieved from [Link]
AstraZeneca. (2021). Update on US regulatory review of roxadustat in anaemia of chronic kidney disease. Retrieved from [Link]
Chen, N., et al. (2025). Roxadustat for Treating Anemia in Patients with CKD Not on Dialysis: Results from a Randomized Phase 3 Study. ResearchGate. Retrieved from [Link]
Chen, N., et al. (2024). Efficacy and Safety of Roxadustat for Anemia in Patients Receiving Chemotherapy for Nonmyeloid Malignancies: A Randomized, Open-Label, Active-Controlled Phase III Study. ASCO Publications. Retrieved from [Link]
Personal protective equipment for handling 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride
Advanced Handling and PPE Protocol for 1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride As a Senior Application Scientist, I approach the handling of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS: 28937-0...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Handling and PPE Protocol for 1,3,7-Triazaspiro[4.5]decane-2,4-dione Hydrochloride
As a Senior Application Scientist, I approach the handling of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS: 28937-09-9) not merely as a compliance exercise, but as a scientifically grounded system of containment. This compound, a spiro-hydantoin piperidine derivative, is a highly valuable molecular building block in the synthesis of GPCR antagonists and neurokinin receptor modulators. However, because it is supplied as a hydrochloride salt, it presents as a fine, highly electrostatic powder. This physical state drastically increases the risk of aerosolization during weighing and transfer, necessitating a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.
Section 1: Hazard Profiling & Causality-Driven PPE Selection
According to the Globally Harmonized System (GHS), handling this compound requires specific mitigations against Acute Toxicity (H302, H312, H332), Skin Irritation (H315), Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (H336)[1]. OSHA's Personal Protective Equipment Standard (29 CFR 1910.132) mandates a hazard assessment to match PPE directly to these exposure vectors[2].
Below is the quantitative and qualitative hazard data summarized into a structured PPE selection matrix.
Hazard Class
GHS Code
Causality / Risk Vector
Required PPE & Engineering Control
Scientific Rationale
Acute Toxicity
H302, H312, H332
Inhalation of aerosolized powder; dermal absorption.
Why do we enforce such strict containment for a building block? Spiro-hydantoins are biologically active scaffolds. If inhaled, the powder dissolves in the mucosal lining of the lungs, bypassing first-pass hepatic metabolism. This leads to rapid systemic absorption, where the compound can interact with off-target receptors, causing the drowsiness or respiratory irritation noted in its H336 classification.
Following the guidelines established in 3[3], handling hazardous powders requires strict engineering controls and self-validating protocols. Every action must confirm the success of the previous step to ensure absolute safety.
Fig 2. Sequential operational workflow for handling hazardous spiro-hydantoin powders.
Step-by-Step Methodology: Powder Weighing and Dissolution
System Validation (Self-Validating Step): Before opening the chemical container, check the magnehelic gauge on the fume hood. A reading between 0.4–0.6 inches of water validates adequate negative pressure. If the gauge is out of range, do not proceed.
PPE Integrity Check: Perform a "glove leak test" by trapping air in your inner nitrile gloves and squeezing to ensure barrier integrity. Don the outer pair of gloves.
Static Mitigation: 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is highly prone to static cling. Wipe the exterior of the weighing spatula and the balance pan with an anti-static zero-charge wipe to prevent the powder from jumping and aerosolizing.
Weighing: Open the container only inside the deepest part of the fume hood (at least 6 inches behind the sash). Dispense the required mass into a pre-tared, sealable glass vial.
In-Situ Dissolution: Do not transport the dry powder. Add your assay solvent (e.g., DMSO or water) directly to the vial while it is still inside the hood. Cap the vial tightly.
Decontamination: Wipe the exterior of the sealed vial with a solvent-dampened cloth before removing it from the hood. This ensures no microscopic dust is transferred to the general lab environment.
Section 4: Spill Response and EPA-Compliant Disposal Plan
In the event of a spill, dry sweeping is strictly prohibited as it immediately aerosolizes the hydrochloride salt. Chemical waste disposal must comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines, utilizing a properly managed Satellite Accumulation Area (SAA)[4].
Step-by-Step Methodology: Decontamination and Disposal
Containment: If a spill occurs outside the hood, immediately evacuate the immediate 5-foot radius and don an N95/P100 respirator.
Wet-Wipe Protocol: Dampen absorbent pads with a compatible solvent (e.g., 70% ethanol or water). Gently place the wet pads over the spilled powder to solubilize and capture it without generating dust.
Surface Neutralization: Wipe the area inward from the edges to the center to prevent spreading the contamination. Wash the surface a second time with a mild detergent solution.
Waste Segregation: Place all contaminated wipes, empty chemical vials, and compromised PPE into a heavy-duty, leak-proof hazardous waste bag.
EPA Labeling: Transfer the bag to the lab's designated Satellite Accumulation Area (SAA). The EPA requires that the waste label explicitly states "Hazardous Waste," identifies the chemical (1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride), and includes the GHS toxic/irritant pictograms[4]. Do not apply an accumulation start date until the waste is moved to the Central Accumulation Area (CAA).
References
Chemical Substance Information: 1,3,7-triazaspiro[4.5]decane-2,4-dione - NextSDS.
OSHA's PPE Laboratory Standards - Clarion Safety Systems.
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
Managing Hazardous Chemical Waste in the Lab - Lab Manager.